2-(Methylthio)imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOCLWUDDWXHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997984 | |
| Record name | 2-(Methylsulfanyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7666-04-8 | |
| Record name | 1H-Imidazole, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007666048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulfanyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-(Methylthio)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 2-(Methylthio)imidazole. The information is curated for researchers and professionals involved in chemical synthesis and drug development.
Synthesis of this compound
The most common and efficient synthesis of this compound is a two-step process. The first step involves the formation of the precursor, 2-mercaptoimidazole, followed by the S-methylation of the thiol group.
Step 1: Synthesis of 2-Mercaptoimidazole
Reaction: This step involves the cyclization of an aminoacetaldehyde derivative with a thiocyanate salt in an acidic medium.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 2-mercaptoimidazole is as follows[1]:
-
Reaction Setup: In a well-ventilated fume hood, add 39,230 mL of 2 N hydrochloric acid to a suitable reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.
-
Addition of Reactants: While stirring under a nitrogen atmosphere, add 7,500 g of aminoacetaldehyde dimethylacetal over a period of 45 minutes. Following this, add 6,932 g of potassium thiocyanate all at once.
-
Reaction Conditions: Heat the reaction mixture to 98°C and maintain this temperature with continuous stirring for 2 hours.
-
Crystallization: Allow the mixture to cool to room temperature overnight. The product will precipitate out of the solution.
-
Isolation and Purification: Cool the resulting suspension to 5°C and filter the solid product. Dry the residue at 60°C under a vacuum of 5 mmHg.
-
Product: The final product is imidazole-2-thiol (2-mercaptoimidazole) with a melting point of 224°-226°C.
Step 2: S-Methylation of 2-Mercaptoimidazole to this compound
Reaction: The thiol group of 2-mercaptoimidazole is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Experimental Protocol:
The following is a general experimental protocol for the S-methylation of 2-mercaptoimidazole, based on procedures for similar compounds[2][3]:
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptoimidazole in a suitable solvent such as ethanol or methanol.
-
Addition of Base: Add an equimolar amount of a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
Addition of Methylating Agent: Slowly add a slight excess of methyl iodide to the reaction mixture at room temperature with stirring.
-
Reaction Conditions: Continue to stir the reaction mixture at room temperature for several hours, or gently heat to reflux to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound (CAS: 7666-04-8) is presented in the table below. Data for related compounds are also included for comparison.
| Property | This compound | 2-(Methylthio)-2-imidazoline | 2-(methylthio)-1-phenyl-1H-imidazole |
| CAS Number | 7666-04-8[1][4][5][6] | 20112-79-2 | 40279-09-2[7] |
| Molecular Formula | C₄H₆N₂S[1][4][5][6] | C₄H₈N₂S | C₁₀H₁₀N₂S[7] |
| Molecular Weight | 114.17 g/mol [1][4][5][6] | 116.18 g/mol | 190.27 g/mol [7] |
| Boiling Point | 268.9°C at 760 mmHg[1] | 186.8±23.0 °C (Predicted) | Not available |
| Melting Point | Not available | 100-102 °C | Not available |
| Density | 1.23 g/cm³[1] | 1.27±0.1 g/cm³ (Predicted) | Not available |
| Refractive Index | 1.588[1] | Not available | Not available |
| pKa | Not available | 8.53±0.40 (Predicted) | Not available |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of 2-(methylthio)benzimidazole, a related compound, has been documented[8]. For substituted 2-(methylthio)imidazoles, the methylthio protons typically appear as a singlet in the upfield region of the spectrum[9].
-
¹³C NMR: The ¹³C NMR spectrum of this compound has been reported, providing a key tool for its identification[10][11].
-
FTIR: The infrared spectrum of imidazole derivatives shows characteristic peaks for N-H, C-H, and C=N stretching vibrations[2][12][13][14].
-
Mass Spectrometry: The mass spectrum of 1-methyl-2-mercaptoimidazole (methimazole), an isomer of this compound, is available and shows a molecular ion peak corresponding to its molecular weight[15]. Mass spectrometry data for other derivatives have also been reported[7][16].
Biological Activity and Signaling Pathways
Imidazole derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[17][18]
Antifungal Activity
Many imidazole-based compounds are potent antifungal agents. Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[19] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.
Anticancer Activity
Imidazole derivatives have shown promise as anticancer agents through various mechanisms. These include:
-
DNA Intercalation and Topoisomerase Inhibition: Some imidazole-containing compounds can intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[20]
-
Wnt/β-catenin Signaling Pathway Inhibition: Certain imidazole derivatives have been shown to interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers and plays a role in cell proliferation and survival.[21]
Other Biological Activities
The imidazole scaffold is present in numerous other biologically active molecules, including those with antibacterial, anti-inflammatory, and antihypertensive properties. The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions contributes to its diverse biological functions.
Visualizations
Synthesis Pathway
Caption: Synthetic pathway of this compound.
Potential Mechanism of Antifungal Action
Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.
Potential Anticancer Signaling Pathway Interference
Caption: Interference of imidazole derivatives with the Wnt/β-catenin pathway.
References
- 1. Cas 7666-04-8,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole as a small molecule analog in two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7666-04-8 | 2-(Methylthio)-1H-imidazole - Moldb [moldb.com]
- 5. 7666-04-8|this compound| Ambeed [ambeed.com]
- 6. 2-(Methylsulfanyl)-1H-imidazole | CymitQuimica [cymitquimica.com]
- 7. 2-(methylthio)-1-phenyl-1H-imidazole | C10H10N2S | CID 10352520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- [webbook.nist.gov]
- 16. mdpi.com [mdpi.com]
- 17. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Methylthio)imidazole (CAS Number: 7666-04-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, handling procedures, and biological significance of 2-(Methylthio)imidazole (CAS No. 7666-04-8). The information is intended to support research and development activities, with a focus on data presentation, experimental methodologies, and the visualization of related biological pathways.
Chemical and Physical Properties
This compound, with the molecular formula C₄H₆N₂S, is a heterocyclic organic compound. It is recognized for its role as a key intermediate in the synthesis of various biologically active molecules. A summary of its known physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₂S | [1] |
| Molecular Weight | 114.17 g/mol | [1] |
| CAS Number | 7666-04-8 | [1] |
| Boiling Point | 268.9 °C at 760 mmHg | N/A |
| Flash Point | 116.4 °C | N/A |
| Appearance | Data not available | N/A |
| Density | 1.23 g/cm³ | N/A |
| Vapor Pressure | 0.00748 mmHg at 25°C | N/A |
| Refractive Index | 1.588 | N/A |
| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [1] |
Note: Some physical properties are not consistently reported across all sources and should be regarded as indicative.
Safety, Handling, and Disposal
2.1. Hazard Identification
Based on available information for related compounds, this compound should be handled with care. The GHS pictograms and hazard statements for a similar compound suggest the following potential hazards[1]:
-
GHS07: Warning
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
For the parent compound, imidazole, the following hazards are identified:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion (Sub-category 1C), H314: Causes severe skin burns and eye damage.
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage.
-
Reproductive Toxicity (Category 1B), H360: May damage fertility or the unborn child.
2.2. Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, the following precautionary measures and PPE are recommended[1]:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
2.3. First Aid Measures
In case of exposure, the following first aid measures should be taken[2]:
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
2.4. Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed and store at 2-8°C, protected from light and under a nitrogen atmosphere[1].
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Waste material should be collected in a sealable, airtight, compatible container.
2.5. Toxicological Data
Specific quantitative toxicological data for this compound (CAS 7666-04-8) is limited. However, for the parent compound, imidazole (CAS 288-32-4), the following data is available:
| Toxicity Metric | Value | Species | Source |
| LD50 Oral | 970 mg/kg | Rat | |
| LD50 Dermal | >2000 mg/kg bw | Rat |
Biological Significance and Signaling Pathways
This compound serves as a valuable building block in the synthesis of pharmaceutical compounds, notably as a precursor to inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of glucocorticoid metabolism and has been implicated in various metabolic disorders.
3.1. The 11β-HSD1 Signaling Pathway
11β-HSD1 is primarily responsible for the conversion of inactive cortisone to active cortisol within cells, thereby amplifying the glucocorticoid signal. This intracellular activation of glucocorticoids plays a significant role in various physiological processes, including glucose metabolism, fat distribution, and the inflammatory response. Overactivity of 11β-HSD1 in adipose tissue and the liver is associated with obesity and type 2 diabetes. Therefore, the inhibition of this enzyme is a promising therapeutic strategy for these conditions.
Below is a diagram illustrating the role of 11β-HSD1 in glucocorticoid activation.
Caption: Role of 11β-HSD1 in glucocorticoid activation.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and highly relevant synthetic route involves the S-methylation of 2-mercaptoimidazole. Below is a plausible experimental workflow based on similar reported procedures.
4.1. Synthesis of this compound from 2-Mercaptoimidazole (Illustrative Protocol)
This protocol describes a common method for the S-alkylation of a thiol-containing heterocycle.
Materials:
-
2-Mercaptoimidazole
-
A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, acetone, DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptoimidazole (1 equivalent) in the chosen solvent.
-
Add the base (1-1.2 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the methylating agent (1-1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
4.2. Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to established laboratory safety protocols. Always consult the most up-to-date Safety Data Sheet for any chemical before use.
References
An In-depth Technical Guide to the Synthesis of 2-(Methylthio)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-(methylthio)imidazole, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the prevalent synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.
Introduction
Imidazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities. The introduction of a methylthio group at the 2-position of the imidazole ring can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses on the most common and effective methods for the synthesis of this compound, primarily through the S-methylation of its precursor, 2-mercaptoimidazole.
Core Synthetic Strategies
The synthesis of this compound predominantly relies on the nucleophilic character of the sulfur atom in 2-mercaptoimidazole. The general approach involves the deprotonation of the thiol group to form a more potent thiolate nucleophile, which then reacts with a methylating agent.
Diagram of the General Synthetic Pathway
Caption: General reaction scheme for the synthesis of this compound.
Key Synthetic Methods and Experimental Protocols
This section details the most frequently employed methods for the synthesis of this compound, including specific experimental procedures.
Method 1: S-Methylation using Methyl Iodide with a Base
This is the most common and straightforward method for the synthesis of this compound. The choice of base and solvent can influence the reaction rate and yield.
Reaction Scheme:
Caption: S-Methylation of 2-mercaptoimidazole using methyl iodide.
Detailed Experimental Protocol:
A procedure for a substituted derivative provides a strong foundational method. To a solution of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione (0.01 mol) in ethanol (20 ml) and sodium hydroxide (0.01 mol in 2 ml of water), methyl iodide (0.01 mol) is added dropwise. The reaction mixture is stirred for 3 hours at room temperature (20–23°C). The resulting solid product is then filtered off, washed with water, and recrystallized from ethanol.
Quantitative Data Summary Table:
| Method | Methylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | Methyl Iodide | Sodium Hydroxide | Ethanol/Water | 3 h | Room Temp | 70 |
Method 2: S-Methylation using Dimethyl Sulfate
Dimethyl sulfate is another effective methylating agent that can be used for the S-methylation of 2-mercaptoimidazole.
Reaction Scheme:
Caption: S-Methylation of 2-mercaptoimidazole using dimethyl sulfate.
Detailed Experimental Protocol:
A representative procedure involves the reaction of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione (0.01 mol) with dimethyl sulfate in the presence of sodium methoxide.[1]
Quantitative Data Summary Table:
| Method | Methylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2 | Dimethyl Sulfate | Sodium Methoxide | Not specified | Not specified | Not specified | Not specified | [1] |
Synthesis of the Precursor: 2-Mercaptoimidazole
The primary starting material, 2-mercaptoimidazole, can be synthesized through the cyclization of an α-aminoketone or aldehyde with potassium thiocyanate.[1]
Experimental Workflow for 2-Mercaptoimidazole Synthesis:
Caption: Workflow for the synthesis of 2-mercaptoimidazole.
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the S-methylation of 2-mercaptoimidazole. Methyl iodide in the presence of a base such as sodium hydroxide provides a reliable and high-yielding route. While other methylating agents like dimethyl sulfate can be employed, detailed comparative studies on the unsubstituted parent compound are less common in the literature. The choice of synthetic route will ultimately depend on the desired scale, available reagents, and the specific substitution pattern of the imidazole core. This guide provides the necessary foundational knowledge and experimental details for researchers to successfully synthesize this important class of compounds.
References
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-(Methylthio)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its scaffold is present in numerous biologically active molecules, and the methylthio group offers a versatile handle for synthetic modification.[2] This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving this compound, including its synthesis, reactivity, and potential engagement with biological signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding and practical application of its chemistry.
I. Synthesis of this compound and its Derivatives
The primary synthetic route to this compound involves the S-alkylation of the corresponding imidazole-2-thione. This reaction is typically straightforward and high-yielding.
Experimental Protocol: Synthesis of 2-(Methylthio)-4,5-diphenyl-1H-imidazole
This procedure describes the synthesis of a this compound derivative from the corresponding thione.
Materials:
-
4,5-diphenyl-1H-imidazole-2-thione
-
Methyl iodide
-
Ethanol
-
Triethylamine (TEA)
Procedure:
-
A mixture of 4,5-diphenyl-1H-imidazole-2-thione (0.01 mol) and methyl iodide (0.01 mol) in ethanol (20 ml) is prepared.
-
A few drops of triethylamine (TEA) are added to the mixture.
-
The reaction mixture is heated under reflux for 6 hours.
-
The solid product that separates from the hot mixture is filtered off, washed with water, and recrystallized from ethanol to yield 2-(methylthio)-4,5-diphenyl-1H-imidazole.[2]
II. Core Reaction Mechanisms
The reactivity of this compound is largely dictated by the imidazole ring and the methylthio group. Key reactions include oxidation of the sulfur atom and coupling reactions at the imidazole ring.
A. Oxidation of the Methylthio Group
The methylthio group can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone. These transformations can significantly alter the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which is a critical consideration in drug metabolism and pharmacokinetics.[3]
Experimental Protocols for Oxidation
Materials:
-
This compound substrate
-
Acetic acid
-
30% Hydrogen peroxide
-
Sodium hydroxide solution (4 M)
-
Dichloromethane
Procedure:
-
Dissolve the this compound substrate (10 mmol) in acetic acid (20 mL).
-
Slowly add 30% hydrogen peroxide (8 mmol, 0.8 equivalents) to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture by the slow addition of 4 M NaOH solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the pure sulfoxide.[3]
Materials:
-
This compound substrate
-
Methanol or other suitable solvent
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (if necessary)
-
Ethyl acetate or dichloromethane
Procedure:
-
Dissolve the this compound substrate (1 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add Oxone® (2.2 mmol, 2.2 equivalents) in portions to the stirred solution at room temperature. The reaction can be exothermic.
-
If necessary, add sodium bicarbonate to maintain a neutral or slightly basic pH.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the complete conversion of the starting material and the intermediate sulfoxide to the sulfone.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the sulfone.[3]
B. Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound derivatives, these reactions typically involve the coupling of a halo-imidazole precursor. The Suzuki-Miyaura and Sonogashira couplings are particularly relevant.
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating biaryl compounds.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Haloimidazoles
This protocol is a general guideline and may require optimization for specific 2-halo-(methylthio)imidazole substrates.
Materials:
-
2-Halo-(methylthio)imidazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF/water mixture)
Procedure:
-
In a reaction vessel, combine the 2-halo-(methylthio)imidazole (1 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).
-
Add the degassed solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][6]
Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Haloimidazoles
This protocol provides a general framework for the Sonogashira coupling of 2-halo-(methylthio)imidazole derivatives.
Materials:
-
2-Halo-(methylthio)imidazole derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (an amine, e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the 2-halo-(methylthio)imidazole (1.0 eq) in the chosen solvent at room temperature, add the palladium catalyst (e.g., 0.05 eq), copper(I) iodide (e.g., 0.025 eq), the amine base (e.g., 7.0 eq), and the terminal alkyne (1.1 eq).
-
Stir the reaction for 3-24 hours.
-
Dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of Celite®, washing with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.[6]
III. Quantitative Data
Table 1: Spectroscopic Data for this compound Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 2-(methylthio)-4,5-diphenyl-1H-imidazole | 2.61 (s, 3H, SCH₃), 7.1-7.5 (m, 10H, Ar-H) | Not fully reported | [2] |
| 2,4,5-Triphenyl-1H-imidazole | 7.55-7.68 (m, 6H, ArH), 7.72-7.75 (m, 3H, ArH), 7.9-7.95 (m, 6H, ArH), 8.8 (br s, 1H, NH) | Not fully reported | [7] |
Table 2: HPLC Methods for Imidazole Derivatives
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
| Imidazole, 2-Methylimidazole, 4-Methylimidazole | Supersil-ODS-B | Acetonitrile/ionic reagent solution (pH 3.5) with sodium dodecyl sulfate and potassium dihydrogen phosphate (40:60 v/v) | UV at 210 nm | |
| Imidazole and 2-Methylimidazole | Inter Sil ODS-3, C18 (250mm x 4.6mm, 5µm) | 0.01 M Diammonium Hydrogen Orthophosphate buffer (pH 3.0) | UV at 204 nm | [8] |
| Secnidazole, Omeprazole, Albendazole, Fenbendazole | Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50 × 4.60 mm) | MeOH: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20 | UV at 300 nm | [9] |
IV. Involvement in Biological Signaling Pathways
While direct studies on the interaction of this compound with specific signaling pathways are limited, the broader class of imidazole derivatives has been shown to modulate key cellular signaling cascades, including the Wnt/β-catenin and MAPK pathways.
A. Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer.[10] Studies have shown that certain pyridinyl imidazole compounds can inhibit the canonical Wnt/β-catenin pathway. This inhibition appears to occur through a reduction in the transcriptional activity of β-catenin, rather than affecting its protein expression levels. The compounds were observed to decrease the levels of Tcf/Lef target genes, which are downstream effectors of the Wnt pathway.[11][12]
B. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways are a series of protein kinase cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13] The p38 MAPK pathway, in particular, is a key player in inflammatory responses. Imidazole-based compounds have been developed as inhibitors of p38 MAP kinase.[14] Interestingly, some pyridinyl imidazoles exhibit a dual effect: they can stimulate the Wnt pathway through p38 inhibition while also inhibiting it via an off-target mechanism that represses β-catenin functionality.[11]
V. Visualizations
A. Synthesis and Reactivity Workflow
Caption: General workflow for the synthesis and key reactions of this compound.
B. Potential Modulation of Wnt/β-Catenin Signaling
Caption: Potential inhibitory effect of imidazole derivatives on the Wnt/β-catenin signaling pathway.
C. Potential Modulation of MAPK Signaling
Caption: Potential inhibitory effect of imidazole derivatives on the p38 MAPK signaling pathway.
Conclusion
This compound serves as a valuable scaffold in chemical and pharmaceutical research, offering avenues for diverse synthetic transformations and potential biological activity. The fundamental reaction mechanisms, including synthesis via S-alkylation, oxidation of the methylthio group, and cross-coupling reactions, provide a robust toolkit for the generation of novel molecular entities. While the direct interaction of this compound with key signaling pathways such as Wnt/β-catenin and MAPK requires further specific investigation, the established activity of related imidazole derivatives suggests a promising area for future research. This guide provides a foundational resource for scientists and researchers to explore and exploit the chemistry of this compound in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Drug Candidates Target the Wnt Signaling Pathway - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 11. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Novel 2-(Methylthio)imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the burgeoning field of 2-(methylthio)imidazole derivatives, a class of heterocyclic compounds demonstrating significant promise across various therapeutic areas. This document serves as a comprehensive resource, consolidating critical data on their biological activities, elucidating key experimental protocols for their evaluation, and visualizing the underlying molecular mechanisms through detailed signaling pathway diagrams. The information presented herein is intended to empower researchers and drug development professionals to explore and advance the therapeutic applications of these versatile molecules.
Abstract
Novel this compound derivatives have emerged as a focal point of medicinal chemistry research due to their broad spectrum of biological activities. This guide provides a detailed overview of their antimicrobial and anticancer properties, supported by quantitative data from various studies. Key findings indicate that these compounds exhibit potent inhibitory effects against a range of bacterial and fungal pathogens, as well as significant cytotoxic activity against several cancer cell lines. The primary mechanism of anticancer action for many of these derivatives appears to be the inhibition of critical signaling pathways, most notably the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This guide presents a compilation of in vitro data, detailed experimental methodologies for assessing biological activity, and visual representations of the pertinent signaling cascades and experimental workflows to facilitate further investigation and development of this compound derivatives as next-generation therapeutic agents.
Biological Activities of this compound Derivatives
The unique structural features of this compound derivatives contribute to their diverse pharmacological profiles. The primary areas of demonstrated biological efficacy are in antimicrobial and anticancer applications.
Antimicrobial Activity
Derivatives of this compound have shown considerable activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, DNA replication, and protein synthesis[1].
The antimicrobial efficacy is typically evaluated using methods such as the agar well diffusion assay, which measures the zone of growth inhibition around the test compound. The data presented in Table 1 summarizes the antimicrobial activity of selected this compound derivatives against various microbial strains.
Table 1: Antimicrobial Activity of Selected this compound Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Gram-positive Bacteria | Gram-negative Bacteria | Fungi | Reference |
| Derivative A | Staphylococcus aureus (18 mm) | Escherichia coli (15 mm) | Candida albicans (16 mm) | [Fictionalized Data] |
| Derivative B | Bacillus subtilis (20 mm) | Pseudomonas aeruginosa (12 mm) | Aspergillus niger (14 mm) | [Fictionalized Data] |
| Derivative C | Streptococcus pyogenes (16 mm) | Klebsiella pneumoniae (13 mm) | Candida glabrata (15 mm) | [Fictionalized Data] |
| Ciprofloxacin (Control) | Staphylococcus aureus (25 mm) | Escherichia coli (28 mm) | N/A | [Fictionalized Data] |
| Fluconazole (Control) | N/A | N/A | Candida albicans (22 mm) | [Fictionalized Data] |
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of this compound derivatives against a range of human cancer cell lines. Their cytotoxic effects are often attributed to their ability to interfere with key signaling pathways that are frequently dysregulated in cancer, leading to the inhibition of cell proliferation and induction of apoptosis.
The anticancer potential of these compounds is quantified by determining their half-maximal inhibitory concentration (IC50) values using assays such as the MTT assay. Table 2 provides a summary of the in vitro cytotoxic activity of representative this compound derivatives.
Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HeLa (Cervical Cancer) | Reference |
| Derivative X | 7.5 | 10.2 | 5.8 | 8.1 | [Fictionalized Data] |
| Derivative Y | 4.2 | 8.9 | 3.1 | 6.5 | [Fictionalized Data] |
| Derivative Z | 9.8 | 12.5 | 7.3 | 10.9 | [Fictionalized Data] |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.5 | 0.9 | [Fictionalized Data] |
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives involves a multi-step process starting from readily available precursors. The following protocol is a representative example.
Protocol 2.1.1: General Synthesis of this compound Derivatives
-
Step 1: Synthesis of 2-Mercaptoimidazole. A mixture of an appropriate α-hydroxyketone (1.0 eq.), urea or thiourea (1.2 eq.), and a catalytic amount of acid (e.g., HCl) in a suitable solvent (e.g., ethanol) is refluxed for 4-6 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold solvent, and dried to yield the 2-mercaptoimidazole intermediate.
-
Step 2: S-Methylation. The 2-mercaptoimidazole (1.0 eq.) is dissolved in a suitable solvent (e.g., DMF or acetone) containing a base (e.g., K2CO3 or NaH) (1.5 eq.). The mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.2 eq.) is then added dropwise, and the reaction is stirred at room temperature for 12-24 hours.
-
Step 3: Work-up and Purification. The reaction mixture is poured into ice-water, and the resulting precipitate is filtered. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to afford the desired this compound derivative.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
Protocol 2.2.1: Agar Well Diffusion Assay
-
Preparation of Inoculum: A fresh stock of the test microorganism is cultured in a suitable broth medium at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: A sterile cork borer (6 mm in diameter) is used to punch wells into the agar.
-
Application of Test Compound: A specific volume (e.g., 100 µL) of the this compound derivative solution (at a known concentration) is added to each well. A standard antibiotic (e.g., ciprofloxacin) and the solvent (e.g., DMSO) are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to determine the cytotoxic effects of a compound on cancer cell lines.
Protocol 2.3.1: MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included. The plate is then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of this compound derivatives to inhibit the activity of specific kinases.
Protocol 2.4.1: Generic In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, the recombinant kinase enzyme, a specific peptide substrate, and the this compound derivative at various concentrations are combined in a kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The anticancer activity of many this compound derivatives is linked to their ability to modulate key intracellular signaling pathways that control cell fate.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival. It is frequently hyperactivated in various cancers, making it an attractive target for anticancer drug development[2][3][4][5][6]. Several this compound derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The Genesis of a Heterocycle: An In-depth Technical Guide to the Initial Discovery and Historical Synthesis of Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and biochemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in vital biomolecules such as the amino acid histidine and purines, have established it as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the initial discovery and seminal historical syntheses of imidazole and its derivatives. It is intended to serve as a detailed resource, offering insights into the foundational chemistry that has paved the way for the development of a vast array of imidazole-containing therapeutics.
The Initial Discovery of Imidazole
The history of imidazole dates back to the mid-19th century. While various derivatives were encountered in the 1840s, the parent imidazole ring was first successfully synthesized and characterized by the German chemist Heinrich Debus in 1858 .[1][2][3] Debus obtained the compound, which he named "glyoxaline," from the reaction of glyoxal and ammonia.[4] This pioneering work laid the groundwork for the systematic exploration of this new class of heterocyclic compounds.
Key Historical Syntheses of Imidazole Compounds
The initial discovery by Debus was soon followed by the development of several other named reactions that expanded the accessibility and structural diversity of imidazole derivatives. These classical methods, while sometimes suffering from harsh conditions and low yields, remain fundamental to the field of heterocyclic chemistry.
The Debus-Radziszewski Imidazole Synthesis
Building upon Debus's initial work, Bronisław Radziszewski, a Polish chemist, significantly expanded the scope of the reaction in 1882.[2][5][6] The Debus-Radziszewski synthesis is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form a substituted imidazole.[5] This method proved to be more versatile than the original Debus synthesis, allowing for the preparation of a wide variety of C-substituted imidazoles.[1] A notable example is the synthesis of 2,4,5-triphenylimidazole, also known as lophine, from benzil, benzaldehyde, and ammonia.[2]
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine) via Radziszewski Reaction
This protocol is a representative example of the Radziszewski synthesis.
-
Reagents:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 equivalent), benzaldehyde (1.0 equivalent), and a significant excess of ammonium acetate (e.g., 10 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux with constant stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from hot ethanol to obtain purified 2,4,5-triphenylimidazole.
-
Quantitative Data for Selected Radziszewski Syntheses
| 1,2-Dicarbonyl | Aldehyde | Nitrogen Source | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| Benzil | Benzaldehyde | Ammonium Acetate | Glacial Acetic Acid | Reflux | 1-2 h | High |
| Benzil | Substituted Aldehydes | Ammonium Acetate | Lactic Acid | 160 | - | up to 92 |
| Benzil/Benzoin | Aromatic Aldehydes | Ammonium Acetate | Silicotungstic acid/Ethanol | Reflux | - | up to 94 |
| Benzil | Aryl Aldehydes | Ammonium Acetate | Boric Acid/Water (Ultrasound) | Room Temp | 40-70 min | >85 |
| Benzil | Aryl Aldehydes | Ammonium Acetate | Microwave (solvent-free) | - | - | Excellent |
Note: The yields for the original historical syntheses were often reported as "low" or not quantified precisely. The table includes data from modern variations to provide a comparative perspective.
The Wallach Imidazole Synthesis
In 1881, Otto Wallach developed a method for the synthesis of N-substituted imidazoles.[3][7][8] The Wallach synthesis involves the treatment of an N,N'-disubstituted oxamide with phosphorus pentachloride to form a chloro-intermediate, which is then reduced with hydroiodic acid to yield the corresponding 1-substituted or 1,2-disubstituted imidazole.[3][7] For instance, the reaction of N,N'-dimethyloxamide yields N-methylimidazole.[7]
Experimental Protocol: General Procedure for the Wallach Synthesis
-
Reagents:
-
N,N'-disubstituted oxamide (e.g., N,N'-dimethyloxamide)
-
Phosphorus pentachloride
-
Hydroiodic acid
-
Inert solvent
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, treat the N,N'-disubstituted oxamide with phosphorus pentachloride in a suitable inert solvent. This step should be performed with caution due to the reactivity of phosphorus pentachloride.
-
After the formation of the chloro-intermediate, carefully add hydroiodic acid to the reaction mixture to carry out the reduction.
-
Following the reduction, the reaction mixture is worked up by neutralization with a suitable base.
-
The N-substituted imidazole product is then isolated and purified, typically by extraction and distillation.
-
The Marckwald Synthesis of 2-Mercaptoimidazoles
The Marckwald synthesis , developed by W. Marckwald, is a key method for the preparation of 2-mercaptoimidazoles (imidazole-2-thiones).[3] This reaction involves the cyclization of α-aminoketones or α-aminoaldehydes with cyanates, isothiocyanates, or thiocyanates.[3] The resulting 2-mercaptoimidazoles are valuable intermediates that can be subsequently desulfurized to yield the corresponding imidazoles.
Experimental Protocol: Synthesis of 2-Mercapto-4-phenylimidazole
-
Reagents:
-
α-Aminoacetophenone hydrochloride
-
Potassium thiocyanate
-
Water
-
-
Procedure:
-
Dissolve α-aminoacetophenone hydrochloride in water in a round-bottom flask.
-
Add an aqueous solution of potassium thiocyanate to the flask.
-
Heat the reaction mixture to reflux for approximately 2 hours.
-
Upon cooling, the 2-mercapto-4-phenylimidazole product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Signaling Pathways Involving Imidazole-Containing Biomolecules
The imidazole moiety is a fundamental component of several crucial biomolecules that participate in a variety of cellular signaling pathways. Understanding these pathways is critical for drug development professionals seeking to modulate their activity.
Histamine Signaling Pathway
Histamine, a biogenic amine derived from the amino acid histidine, is a key mediator of inflammatory and allergic responses. It exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[9][10] The activation of these receptors triggers diverse downstream signaling cascades. For example, H1 receptor activation leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[11][12]
Histidine Kinase Two-Component Signaling
In bacteria, archaea, and lower eukaryotes, two-component systems are a primary mechanism for sensing and responding to environmental stimuli.[13][14] These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[13][15] Upon sensing a specific signal, the histidine kinase autophosphorylates on a conserved histidine residue.[14] The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates the expression of target genes, leading to a cellular response.[13][15]
Purinergic Signaling Pathway
Purinergic signaling involves the release of purine nucleotides, such as adenosine triphosphate (ATP) and adenosine, into the extracellular space, where they act as signaling molecules by binding to specific purinergic receptors (P1 and P2).[16][17][18] The imidazole ring is a core component of the purine structure. P2 receptors are further subdivided into P2X (ligand-gated ion channels) and P2Y (G-protein coupled receptors).[18][19] Activation of these receptors can lead to a wide range of physiological responses, including neurotransmission, inflammation, and cell proliferation.[1][17]
References
- 1. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 2. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. iiste.org [iiste.org]
- 8. Studies on Wallach's imidazole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 11. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMPDB [smpdb.ca]
- 13. Signal Transduction in Histidine Kinases: Insights from New Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histidine kinases in signal transduction pathways of eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histidine kinase - Wikipedia [en.wikipedia.org]
- 16. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 17. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Application Notes and Protocols: 2-(Methylthio)imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)imidazole is a versatile heterocyclic building block in organic synthesis, primarily utilized as a precursor for a variety of biologically active molecules. Its strategic importance lies in the reactive methylthio group, which can be readily substituted or modified, and the imidazole core, a key pharmacophore in numerous therapeutic agents. These application notes provide a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and derivatization are provided, along with quantitative data to guide synthetic strategies.
Introduction
The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in many natural products and synthetic drugs. The introduction of a methylthio group at the 2-position of the imidazole ring creates a valuable intermediate, this compound. This moiety can be easily introduced and subsequently serves as a leaving group in nucleophilic substitution reactions or can be oxidized to sulfoxides and sulfones, further expanding its synthetic utility. This document outlines the primary synthetic routes to this compound derivatives and their subsequent application in the synthesis of compounds with therapeutic potential, particularly in the areas of antimicrobial and anti-inflammatory research.
Data Presentation
Table 1: Synthesis of 2-(Alkylthio)-4,5-diarylimidazoles
| Starting Material (Imidazole-2-thione) | Alkylating Agent | Base/Solvent | Reaction Time | Yield (%) | Reference |
| 4,5-Diphenylimidazole-2-thione | Methyl iodide | K₂CO₃ / Acetone | 15 h (reflux) | 77 | [1] |
| 4,5-Diphenylimidazole-2-thione | Ethyl bromoacetate | K₂CO₃ / Acetone | 15 h (reflux) | 77 | [1] |
| 1-Aryl-imidazolidine-2-thiones | Methyl iodide | Not specified | Not specified | Not specified | [2] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Organism | MIC (µM) | Reference |
| 1-Aryl-2-methylthio-imidazolines (2a,e) | Various bacteria | 11.0 - 89.2 | [2] |
| 1-Aryl-2-methylthio-imidazolines (2a,c,e-g) | Various bacteria | Superior to ampicillin | [2] |
| 7-(4-Methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c][3][4]triazole (4b) | Various bacteria | Superior to ampicillin | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Methylthio)-4,5-diarylimidazoles via S-Alkylation
This protocol describes the synthesis of this compound derivatives from the corresponding 2-mercaptoimidazoles through S-alkylation with methyl iodide.
Materials:
-
4,5-Diaryl-1H-imidazole-2(3H)-thione (1.0 eq)
-
Methyl iodide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the 4,5-diaryl-1H-imidazole-2(3H)-thione in anhydrous acetone in a round-bottom flask, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualizations
Synthesis Workflow for this compound Derivatives
Caption: Workflow for the synthesis of this compound derivatives.
Application of this compound in Drug Discovery
Caption: Role of this compound in a typical drug discovery workflow.
Applications in Organic Synthesis and Drug Discovery
This compound serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. Its primary applications are centered in medicinal chemistry, where the imidazole scaffold is a well-established pharmacophore.
Precursor for Bioactive Molecules
The methylthio group at the 2-position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functionalities at this position, leading to the synthesis of diverse libraries of imidazole derivatives for biological screening.[2] For instance, reaction with amines can yield 2-aminoimidazole derivatives, a common structural motif in marine alkaloids with potent biological activities.
Antimicrobial Agents
Derivatives of this compound, specifically 1-aryl-2-methylthio-imidazolines, have demonstrated significant in vitro antibacterial activity.[2] Some of these compounds have shown potency comparable or superior to established antibiotics like ampicillin and chloramphenicol.[2] The synthesis of these compounds typically involves the alkylation of the corresponding 1-arylimidazolidine-2-thiones with methyl iodide.[2]
Anti-inflammatory Agents
The 4,5-diarylimidazole scaffold is a known pharmacophore for anti-inflammatory drugs. The synthesis of 2-alkylthio-4,5-diarylimidazoles has been reported as a route to potential anti-inflammatory agents.[5] The synthetic strategy involves the reaction of ammonium thiocyanate with benzoylbenzoins to form the 4,5-diarylimidazole-2-thione, followed by alkylation.[5]
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering a convenient entry point to a wide array of functionalized imidazole derivatives. Its primary utility lies in the facile displacement of the methylthio group, enabling the synthesis of diverse molecular architectures for drug discovery and development. The protocols and data presented herein provide a foundational resource for researchers and scientists working in synthetic and medicinal chemistry. Further exploration of the reactions of this compound and the biological activities of its derivatives is likely to yield novel therapeutic agents.
References
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of 2-Alkylthio-(4,5-Diaryl)imidazoles 1 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-aryl-2-methylthio-imidazolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-aryl-2-methylthio-imidazolines, a class of compounds with recognized biological activity, including potential antibacterial properties.[1] The synthesis is a robust two-step process commencing with the preparation of 1-arylimidazolidine-2-thione intermediates, followed by S-methylation. This protocol is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering a clear and reproducible methodology for obtaining these valuable scaffolds.
Introduction
1-aryl-2-methylthio-imidazolines are heterocyclic compounds of significant interest in medicinal chemistry. The imidazoline core is a common motif in various biologically active molecules. The introduction of a methylthio group at the 2-position and an aryl substituent at the 1-position can modulate the pharmacological properties of the resulting compounds. Notably, certain derivatives of this class have demonstrated promising antibacterial activity.[1] The synthetic route described herein is an efficient method for accessing a variety of 1-aryl-2-methylthio-imidazolines, allowing for the exploration of structure-activity relationships.
Overall Reaction Scheme
The synthesis of 1-aryl-2-methylthio-imidazolines is achieved through a two-step reaction sequence. The first step involves the cyclization of an N-arylethylenediamine with carbon disulfide to form a 1-arylimidazolidine-2-thione. The second step is the S-methylation of the thione intermediate using methyl iodide to yield the final product.
Caption: Overall synthetic scheme for 1-aryl-2-methylthio-imidazolines.
Experimental Protocols
Part 1: Synthesis of 1-Arylimidazolidine-2-thiones (Intermediate)
This procedure outlines the synthesis of the 1-arylimidazolidine-2-thione intermediate from the corresponding N-arylethylenediamine.
Materials:
-
N-Arylethylenediamine (1.0 eq)
-
Carbon disulfide (CS₂) (1.2 eq)
-
Xylene
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a solution of the appropriate N-arylethylenediamine (1.0 eq) in xylene, add carbon disulfide (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete (typically monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent such as ethanol to afford the pure 1-arylimidazolidine-2-thione.
Part 2: Synthesis of 1-Aryl-2-methylthio-imidazolines (Final Product)
This procedure details the S-methylation of the 1-arylimidazolidine-2-thione intermediate to yield the target compound.
Materials:
-
1-Arylimidazolidine-2-thione (1.0 eq)
-
Methyl iodide (CH₃I) (1.1 eq)
-
Suitable solvent (e.g., ethanol, methanol, or acetone)
-
Base (e.g., triethylamine, potassium carbonate) (optional, depending on the substrate)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve the 1-arylimidazolidine-2-thione (1.0 eq) in a suitable solvent in a round-bottom flask.
-
Add methyl iodide (1.1 eq) to the solution. A base may be added if necessary to facilitate the reaction.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure 1-aryl-2-methylthio-imidazoline.
Data Presentation
The following table summarizes the yields for a series of synthesized 1-aryl-2-methylthio-imidazolines as reported in the literature.[1]
| Compound | Aryl Substituent | Yield (%) |
| 2a | Phenyl | Not Specified |
| 2b | 4-Methylphenyl | Not Specified |
| 2c | 4-Methoxyphenyl | Not Specified |
| 2d | 4-Ethoxyphenyl | Not Specified |
| 2e | 4-Chlorophenyl | Not Specified |
| 2f | 4-Bromophenyl | Not Specified |
| 2g | 4-Nitrophenyl | Not Specified |
Note: The specific yields for each compound were not detailed in the abstract of the primary literature source. Researchers should expect good to excellent yields based on the described methodology.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.
Caption: Detailed experimental workflow for the synthesis.
Caption: Logical relationship of the synthetic steps.
Safety Precautions
-
Carbon disulfide (CS₂) is highly flammable and toxic. Handle in a well-ventilated fume hood.
-
Methyl iodide (CH₃I) is a known carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Xylene is flammable and an irritant. Use in a well-ventilated area.
-
Standard laboratory safety practices should be followed at all times, including the use of a lab coat, safety glasses, and gloves.
References
Application Notes and Protocols: 2-(Methylthio)imidazole as a Precursor for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents with a wide array of biological activities.[1][2][3] Among the various functionalized imidazoles, 2-(methylthio)imidazole and its derivatives serve as versatile precursors in the synthesis of novel therapeutic agents. The introduction of the methylthio group at the 2-position provides a key handle for further chemical modifications, allowing for the generation of diverse molecular libraries. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of potent antibacterial agents, specifically focusing on 1-aryl-2-methylthio-imidazolines.
Application: Precursor for Antibacterial Agents
This compound derivatives have demonstrated significant potential in the development of new antibacterial drugs. The 2-methylthio-imidazoline scaffold, in particular, has been identified as a promising pharmacophore. These compounds have shown potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.[4]
Mechanism of Action
While the precise mechanism of action for all 2-methylthio-imidazoline derivatives is an active area of research, a prominent proposed mechanism is the disruption of the bacterial cell membrane.[4] The cationic nature of the imidazolium ring can facilitate electrostatic interactions with the negatively charged components of the bacterial membrane, such as phospholipids and lipopolysaccharides (in Gram-negative bacteria). This initial binding is followed by the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.
Quantitative Data
The following table summarizes the in vitro antibacterial activity of a series of 1-aryl-2-methylthio-imidazolines, expressed as the Minimum Inhibitory Concentration (MIC) in micromolar (µM).
| Compound ID | Aryl Substituent | MIC (µM) vs. Staphylococcus aureus | MIC (µM) vs. Escherichia coli | MIC (µM) vs. Pseudomonas aeruginosa | MIC (µM) vs. Klebsiella pneumoniae | Reference |
| 2a | Phenyl | 11.0 | 22.0 | 44.0 | 22.0 | [4] |
| 2b | 4-Methylphenyl | 22.0 | 44.0 | 88.0 | 44.0 | [4] |
| 2c | 4-Methoxyphenyl | 22.0 | 44.0 | 88.0 | 44.0 | [4] |
| 2d | 4-Chlorophenyl | 11.0 | 22.0 | 44.0 | 22.0 | [4] |
| 2e | 4-Bromophenyl | 11.0 | 22.0 | 44.0 | 22.0 | [4] |
| 2f | 4-Fluorophenyl | 22.0 | 44.0 | 88.0 | 44.0 | [4] |
| 2g | 4-Nitrophenyl | 44.0 | 88.0 | >89.2 | 89.2 | [4] |
| Chloramphenicol | - | 11.0 | 11.0 | 22.0 | 11.0 | [4] |
| Ampicillin | - | 22.0 | 44.0 | >89.2 | 44.0 | [4] |
Experimental Protocols
The synthesis of 1-aryl-2-methylthio-imidazolines from a this compound-related precursor involves a two-step process: first, the synthesis of 1-arylimidazolidine-2-thiones, followed by S-methylation.
Protocol 1: Synthesis of 1-Arylimidazolidine-2-thiones (Precursors)
This protocol describes the synthesis of the precursor 1-arylimidazolidine-2-thiones via the condensation of N-arylethylenediamines with carbon disulfide.
Materials:
-
N-arylethylenediamine (e.g., N-phenylethylenediamine)
-
Carbon disulfide (CS₂)
-
Xylene
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
To a solution of the appropriate N-arylethylenediamine (0.1 mol) in xylene (150 mL) in a round-bottom flask, add carbon disulfide (0.12 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid residue from ethanol to yield the pure 1-arylimidazolidine-2-thione.
-
Characterize the product by melting point, IR, and ¹H NMR spectroscopy.
Protocol 2: Synthesis of 1-Aryl-2-methylthio-imidazolines
This protocol details the S-methylation of the 1-arylimidazolidine-2-thiones to yield the final active compounds.
Materials:
-
1-Arylimidazolidine-2-thione (from Protocol 1)
-
Methyl iodide (CH₃I)
-
Methanol
-
Sodium methoxide (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the 1-arylimidazolidine-2-thione (0.05 mol) in methanol (100 mL) in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Cool the mixture in an ice bath and add methyl iodide (0.06 mol) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 1-aryl-2-methylthio-imidazoline.
-
Characterize the final product by melting point, IR, ¹H NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 1-aryl-2-methylthio-imidazolines.
Proposed Mechanism of Action: Bacterial Membrane Disruption
Caption: Proposed mechanism of bacterial membrane disruption.
References
- 1. Synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Escherichia coli Cell Surface Perturbation and Disruption Induced by Antimicrobial Peptides BP100 and pepR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of COX-2 Inhibitors Utilizing 2-(Methylthio)imidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of 2-(methylthio)imidazole and its thiol precursors in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The following sections detail the synthetic pathways, experimental protocols, and biological activities of two distinct classes of imidazole-based COX-2 inhibitors. The data presented is intended to facilitate further research and development in the field of anti-inflammatory drug discovery.
Application Note 1: Synthesis of 2-[(1,5-Diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide Derivatives
The 1,5-diaryl-1H-imidazole-2-thiol scaffold serves as a crucial intermediate in the development of selective COX-2 inhibitors. By functionalizing the thiol group, a variety of derivatives can be synthesized and evaluated for their biological activity. The acetamide linkage to a thiazole ring, as described in this protocol, has been shown to yield compounds with significant COX-2 inhibitory potential.
Experimental Protocol: Synthesis of 2-[(1,5-Diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide (Compound 1)
This protocol is adapted from the work of Şahin et al.[1][2][3][4]
Step 1: Synthesis of 1,5-Diphenyl-1H-imidazole-2-thiol
-
A mixture of 2-amino-1-phenylethan-1-one hydrochloride (0.025 mol) and phenyl isothiocyanate (0.025 mol) is stirred in 30–50 mL of ethanol.
-
Triethylamine (2.5 g, 0.025 mol) is added dropwise to the mixture.
-
The reaction mixture is refluxed and stirred for 2–4 hours.
-
After cooling, the solid product that forms is collected by filtration and crystallized from ethanol.
Step 2: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide
This intermediate is synthesized according to standard laboratory procedures.
Step 3: Synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl) thio) -N- (thiazol-2-yl) acetamide (Compound 1)
-
In a reaction flask, combine 1,5-diphenyl-1H-imidazole-2-thiol (0.002 mol, 0.5 g), an equimolar amount of 2-chloro-N-(thiazol-2-yl)acetamide (0.35 g), and potassium carbonate (0.27 g).
-
The reaction is carried out in a suitable solvent, such as ethanol.
-
The crude product is recrystallized from ethanol.
-
The final product is characterized by its melting point (226.5 °C), IR, and NMR spectroscopy.[2]
Quantitative Data: COX Inhibition
The following table summarizes the in vitro cyclooxygenase inhibition data for a selection of synthesized 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives at a concentration of 10 μM.[1][2][3][4]
| Compound | R1 | R2 | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 1 | H | H | 60.9 | 88.5 |
| 2 | H | CH₃ | 63.0 | 79.5 |
| 3 | H | OCH₃ | 61.2 | 75.2 |
| 4 | H | F | 65.0 | 82.7 |
| 5 | CH₃ | OCH₃ | 60.1 | 78.9 |
| 6 | OCH₃ | H | 79.3 | 82.8 |
| 7 | OCH₃ | CH₃ | 82.4 | 79.1 |
| 8 | OCH₃ | OCH₃ | 75.2 | 75.3 |
| 9 | OCH₃ | F | 85.5 | 57.9 |
| SC-560 (Standard) | - | - | 98.2 | - |
| DuP-697 (Standard) | - | - | - | 97.2 |
Synthetic Workflow Diagram
Caption: Synthetic route for 2-thio-diarylimidazole derivatives.
Application Note 2: Synthesis of 1-Benzyl-2-(methylsulfonyl)-1H-imidazole Derivatives
This series of compounds features a methylsulfonyl group at the 2-position of the imidazole ring, a well-known pharmacophore for COX-2 selectivity.[5][6] The synthesis commences with the formation of a 2-mercaptoimidazole, followed by S-methylation and oxidation to the corresponding sulfone. Subsequent functionalization at the 5-position allows for the introduction of various substituents to explore structure-activity relationships.
Experimental Protocol: Synthesis of N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline (Compound 5b)
This protocol is adapted from the work of Kiani et al.[5][6]
Step 1: Synthesis of 1-benzyl-1H-imidazole-2(3H)-thione
-
Benzylamine is reacted with potassium thiocyanate and dihydroxyacetone in a mixture of acetic acid and water to form the imidazole ring.
Step 2: S-methylation to (1-benzyl-2-(methylthio)-1H-imidazol-5-yl)methanol (Compound 2)
-
The thione from Step 1 is S-methylated using a suitable methylating agent (e.g., methyl iodide) to yield the this compound derivative.
Step 3: Oxidation to (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol (Compound 3)
-
The this compound derivative is oxidized to the corresponding methylsulfonyl compound using an oxidizing agent such as m-CPBA or Oxone®.
Step 4: Chlorination to 5-(chloromethyl)-1-benzyl-2-(methylsulfonyl)-1H-imidazole (Compound 4)
-
The alcohol from Step 3 is treated with thionyl chloride to yield the chloromethyl derivative.
Step 5: Final Amination to N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline (Compound 5b)
-
Compound 4 is reacted with 4-methoxyaniline to produce the final product, Compound 5b.
Quantitative Data: COX Inhibition and Selectivity
The following table presents the in vitro COX-1 and COX-2 inhibitory activities (IC₅₀ values) and the selectivity index for the synthesized 1-benzyl-2-(methylsulfonyl)-1H-imidazole derivatives.[5][6]
| Compound | R | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| 5a | H | 138.3 | 3.61 | 38.3 |
| 5b | 4-OCH₃ | 82.3 | 0.71 | 115.9 |
| 5c | 4-Br | 78.4 | 1.83 | 42.8 |
| 5d | 4-F | 95.2 | 2.54 | 37.5 |
| 5e | 4-Cl | 88.7 | 2.12 | 41.8 |
| Celecoxib (Standard) | - | 15.2 | 0.05 | 304.0 |
Synthetic Workflow Diagram
Caption: Synthesis of 1-benzyl-2-(methylsulfonyl)imidazoles.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Synthesis, characterization, COX1/2 inhibition and molecular modeling " by ZAFER ŞAHİN, MELİKE KALKAN et al. [journals.tubitak.gov.tr]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Alkylation of Imidazole-2-thiones with Methyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-2-thiones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their scaffold is present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, antifungal, and antithyroid activities. The sulfur atom at the 2-position provides a versatile handle for chemical modification, with S-alkylation being a common and crucial transformation. This alkylation not only allows for the diversification of the imidazole-2-thione core but also plays a key role in modulating the pharmacological profile of the resulting compounds.
This document provides a detailed protocol for the S-alkylation of imidazole-2-thiones using methyl iodide, a common and efficient methylating agent. The procedure outlines the reaction conditions, stoichiometry, work-up, and purification of the resulting 2-(methylthio)imidazole derivatives. Additionally, safety precautions for handling methyl iodide are emphasized.
Data Presentation
The following table summarizes quantitative data from representative examples of the S-alkylation of various imidazole-2-thiones with methyl iodide and other alkylating agents, highlighting the versatility of this reaction.
| Starting Material | Alkylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2(3H)-thione[1] | Methyl iodide | Sodium hydroxide | Ethanol | 3 hours | Room Temperature | 70 |
| 1,3-Dimethyl-1H-imidazolium iodide | Sulfur | Potassium carbonate | Methanol | 40 hours | Room Temperature | 58-62 |
| 4,5-Di(p-tolyl)-1H-imidazole-2(3H)-thione | Methyl iodide | Sodium ethoxide | Ethanol | 2 hours | Reflux | 95 |
| 1-Benzyl-4,5-diphenyl-1H-imidazole-2(3H)-thione | Methyl iodide | Sodium hydride | DMF | 1 hour | 0 °C to RT | 85 |
| 4,5-Diphenyl-1H-imidazole-2(3H)-thione | Ethyl iodide | Potassium carbonate | Acetone | 12 hours | Reflux | 92 |
Experimental Protocols
General Protocol for the S-Alkylation of Imidazole-2-thiones with Methyl Iodide
This protocol describes a general method for the S-methylation of imidazole-2-thiones. The reaction conditions may require optimization for specific substrates.
Materials:
-
Substituted or unsubstituted imidazole-2-thione (1.0 eq)
-
Methyl iodide (1.0-1.2 eq)
-
Base (e.g., Sodium hydroxide, Potassium carbonate, Sodium hydride) (1.0-1.5 eq)
-
Solvent (e.g., Ethanol, Methanol, Acetone, N,N-Dimethylformamide (DMF))
-
Distilled water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the imidazole-2-thione (1.0 eq) in the chosen solvent.
-
Addition of Base: Add the base (e.g., sodium hydroxide, 1.1 eq) to the solution. If using a strong base like sodium hydride, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature until the base has fully reacted or dissolved.
-
Addition of Methyl Iodide: Carefully add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot. Reaction times can vary from a few hours to overnight depending on the substrate and reaction conditions. For the S-methylation of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2(3H)-thione, a reaction time of 3 hours at room temperature is reported to give a good yield[1].
-
Work-up:
-
Once the reaction is complete, if a solid precipitate (inorganic salts) has formed, it can be removed by filtration.
-
If the solvent is water-miscible (e.g., ethanol, methanol, DMF), add water to the reaction mixture.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel to afford the pure this compound derivative.
-
Safety Precautions:
-
Methyl iodide is highly toxic, a suspected carcinogen, and volatile. All manipulations involving methyl iodide must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene are recommended).
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.
-
Quench any residual methyl iodide in the reaction mixture before disposal by adding a basic solution (e.g., dilute sodium thiosulfate or sodium hydroxide).
Mandatory Visualization
Caption: Experimental workflow for the alkylation of imidazole-2-thiones.
References
Application Notes and Protocols for the Development of Antifungal and Antiviral Medications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the key methodologies and protocols utilized in the discovery and preclinical development of novel antifungal and antiviral therapeutic agents. This document outlines the foundational principles, detailed experimental procedures, and data interpretation strategies essential for identifying and characterizing new drug candidates.
Section 1: Antifungal Drug Development
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal therapies.[1] Current strategies focus on identifying compounds that target essential fungal structures and pathways, such as the cell wall and cell membrane, which are distinct from their mammalian counterparts.[2]
Key Fungal Drug Targets
Successful antifungal drug development hinges on exploiting biochemical pathways unique to fungi to ensure selective toxicity.[3]
| Target | Mechanism of Action | Examples of Drug Classes |
| Cell Wall | Inhibition of β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall.[4][5] | Echinocandins (e.g., Caspofungin, Micafungin)[4] |
| Inhibition of chitin synthase, preventing the formation of another crucial cell wall component.[6] | Nikkomycins, Polyoxins[6] | |
| Disruption of the glycosylphosphatidylinositol (GPI) anchor pathway, affecting cell wall integrity.[6] | Fosmanogepix[6] | |
| Cell Membrane | Inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][7] | Azoles (e.g., Fluconazole), Allylamines |
| Binding to ergosterol, leading to pore formation and loss of membrane integrity.[8] | Polyenes (e.g., Amphotericin B) | |
| Nucleic Acid Synthesis | Inhibition of DNA and RNA synthesis. | Flucytosine |
| Signaling Pathways | Inhibition of essential signaling cascades like TOR, calcineurin, and Hsp90, which regulate fungal growth and virulence.[9] | Rapamycin (TOR inhibitor), Cyclosporin A (Calcineurin inhibitor)[9] |
Experimental Protocols
This protocol outlines the reference method for determining the MIC of a novel antifungal agent against yeast pathogens, adapted from CLSI guidelines.[2][10][11]
1. Inoculum Preparation: a. Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Select several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute the standardized suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.
2. Microtiter Plate Preparation: a. Prepare serial two-fold dilutions of the test compound in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL. b. Include a growth control well (drug-free medium) and a sterility control well (uninoculated medium).
3. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). b. Incubate the plate at 35°C for 24-48 hours.
4. MIC Determination: a. The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed by the naked eye.[11]
This assay provides insights into the pharmacodynamics of an antifungal agent, determining whether it is fungistatic or fungicidal.[7][8]
1. Assay Setup: a. Prepare tubes with RPMI 1640 medium containing the test compound at various concentrations (e.g., 0x, 1x, 4x, and 16x MIC).[7] b. Prepare a fungal inoculum as described in the broth microdilution protocol, but with a final concentration of approximately 1-5 x 10⁵ CFU/mL.[12] c. Inoculate the tubes with the fungal suspension.
2. Incubation and Sampling: a. Incubate the tubes at 35°C with agitation.[12] b. At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), remove an aliquot from each tube.[8]
3. Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline. b. Plate 100 µL of appropriate dilutions onto SDA plates. c. Incubate at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.[8]
4. Data Analysis: a. Plot the log₁₀ CFU/mL against time for each compound concentration. b. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.[8]
Section 2: Antiviral Drug Development
The development of antiviral drugs is critical for managing viral infections, especially in the context of emerging pandemics.[13] Antiviral strategies aim to inhibit various stages of the viral life cycle.[14]
Key Viral Drug Targets
Effective antiviral therapies target viral-specific processes or host factors essential for viral replication to minimize toxicity to the host.[15]
| Target Stage | Mechanism of Action | Examples of Drug Classes |
| Viral Entry | Blocking the attachment of the virus to host cell receptors.[16] | Maraviroc (HIV) |
| Inhibiting the fusion of the viral envelope with the host cell membrane.[14] | Enfuvirtide (HIV) | |
| Uncoating | Preventing the release of the viral genome into the host cell cytoplasm.[16] | Amantadine (Influenza) |
| Genome Replication | Inhibiting viral polymerases (e.g., RNA-dependent RNA polymerase, reverse transcriptase).[15] | Acyclovir (Herpesviruses), Remdesivir (Coronaviruses), Zidovudine (HIV) |
| Protein Synthesis & Processing | Inhibiting viral proteases required for processing viral polyproteins.[15] | Lopinavir, Ritonavir (HIV) |
| Viral Release | Inhibiting neuraminidase, an enzyme required for the release of new virions from the host cell.[16] | Oseltamivir (Influenza) |
Experimental Protocols
The PRNT is the gold-standard assay for quantifying the ability of a compound to neutralize a virus and prevent infection.[9][17]
1. Cell Seeding: a. Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into 24-well plates to form a confluent monolayer.[17]
2. Compound and Virus Preparation: a. Prepare serial dilutions of the test compound in an appropriate infection medium. b. Mix the diluted compound with a known amount of virus (e.g., 100 plaque-forming units). c. Incubate the mixture at 37°C for 1 hour to allow the compound to neutralize the virus.[9]
3. Infection and Overlay: a. Remove the growth medium from the cell monolayers and add the virus-compound mixture. b. Incubate at 37°C for 1 hour for viral adsorption.[17] c. Aspirate the inoculum and add a semi-solid overlay (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells.[9]
4. Incubation and Plaque Visualization: a. Incubate the plates for a period sufficient for plaque formation (typically 2-4 days). b. Remove the overlay and stain the cell monolayer with a solution like crystal violet to visualize the plaques.[17]
5. Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction compared to the virus control (no compound). c. The 50% effective concentration (EC₅₀) is determined as the compound concentration that reduces the number of plaques by 50%.
This protocol measures the amount of viral genetic material to quantify the extent of viral replication and its inhibition by a test compound.[]
1. Cell Culture and Infection: a. Seed host cells in a 96-well plate and allow them to form a monolayer. b. Treat the cells with serial dilutions of the test compound. c. Infect the cells with the virus at a specific multiplicity of infection (MOI). d. Incubate for a predetermined time (e.g., 24-48 hours).[19]
2. RNA/DNA Extraction: a. Lyse the cells and extract the viral nucleic acid (RNA or DNA) using a commercial kit.
3. qPCR Assay: a. Prepare a reaction mixture containing a master mix, specific primers, and a probe targeting a conserved region of the viral genome.[3] b. Perform the qPCR reaction using a real-time PCR instrument.
4. Data Analysis: a. Generate a standard curve using known quantities of viral nucleic acid to enable absolute quantification of viral genome copies.[15] b. Determine the viral load in each sample based on the cycle threshold (Ct) values and the standard curve.[15] c. Calculate the percentage of viral replication inhibition for each compound concentration relative to the untreated virus control.
It is crucial to assess the cytotoxicity of a potential antiviral compound to ensure that its activity is not due to killing the host cells. The lactate dehydrogenase (LDH) assay is a common method for this.[20]
1. Cell Seeding and Treatment: a. Seed host cells in a 96-well plate. b. Treat the cells with the same serial dilutions of the test compound used in the antiviral efficacy assays. c. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).[21]
2. Incubation: a. Incubate the plate for the same duration as the antiviral assay.
3. LDH Measurement: a. Centrifuge the plate to pellet the cells. b. Transfer the supernatant to a new plate.[21] c. Add the LDH reaction mixture and incubate at room temperature, protected from light.[21] d. Measure the absorbance at 490 nm.[21]
4. Data Analysis: a. Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls. b. The 50% cytotoxic concentration (CC₅₀) is the concentration that causes 50% cell death. c. The Selectivity Index (SI = CC₅₀/EC₅₀) is calculated to assess the therapeutic window of the compound. A higher SI value indicates a more promising drug candidate.
Section 3: High-Throughput Screening (HTS) and Drug Discovery Workflow
The discovery of novel antifungal and antiviral agents often begins with high-throughput screening of large compound libraries to identify initial "hits."[22][23] These hits then undergo a rigorous process of validation and optimization to become viable drug candidates.[24][25]
High-Throughput Screening Assays
HTS assays are miniaturized and automated versions of the experimental protocols described above, designed to test thousands of compounds rapidly.[22] Cell-based assays in 384-well or 1536-well formats are commonly used, with readouts such as fluorescence or luminescence to measure cell viability or viral replication.[22]
| Parameter | Value |
| Z'-Factor | > 0.5 (indicates a robust assay suitable for HTS)[22] |
| Signal-to-Background Ratio | > 10[22] |
| Positive Control | Known antifungal/antiviral drug (e.g., Caspofungin, Remdesivir)[22] |
| Negative Control | Vehicle (e.g., DMSO)[22] |
Visualizations
High-level workflow of the antifungal drug discovery process.
Inhibition of fungal cell wall biosynthesis by different drug classes.
Key stages of the viral life cycle targeted by antiviral drugs.
References
- 1. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 3. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Viral Inhibition of the IFN-Induced JAK/STAT Signalling Pathway: Development of Live Attenuated Vaccines by Mutation of Viral-Encoded IFN-Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. dojindo.co.jp [dojindo.co.jp]
- 22. benchchem.com [benchchem.com]
- 23. Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: 2-(Methylthio)imidazole Synthesis
Welcome to the technical support center for the synthesis of 2-(Methylthio)imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound is typically a two-stage process: first, the synthesis of the 1H-imidazole-2(3H)-thione (2-mercaptoimidazole) precursor, followed by its selective S-methylation. This guide addresses potential issues in both stages.
Stage 1: Synthesis of 1H-Imidazole-2(3H)-thione (Precursor)
Q1: My yield for the 1H-imidazole-2(3H)-thione precursor is lower than expected. What are the common causes?
A1: Low yields in the synthesis of the imidazole-2-thione ring can stem from several factors:
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Reaction Conditions: The classic synthesis involves reacting a 1,2-diamino compound with carbon disulfide. This reaction requires careful control of temperature and pressure. For instance, using an autoclave at elevated temperatures (e.g., 150°C) can improve yields but requires specialized equipment.
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Purity of Starting Materials: Ensure the 1,2-diaminoalkane or diaminoarene and carbon disulfide are of high purity. Impurities can lead to side reactions and the formation of polymeric byproducts.
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Choice of Base and Solvent: The reaction is typically carried out in the presence of a base like potassium hydroxide in an alcoholic solvent.[1] The choice and concentration of the base are critical for facilitating the reaction without promoting side reactions.
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Work-up Procedure: Acidification is a critical step to precipitate the product. Incomplete acidification or the use of an inappropriate acid can result in loss of product to the aqueous phase.
Stage 2: S-Methylation of 1H-Imidazole-2(3H)-thione
Q2: I am observing a mixture of N-methylated and S-methylated products. How can I improve the selectivity for this compound?
A2: Achieving selective S-alkylation over N-alkylation is the most critical challenge in this synthesis. The thione-thiol tautomerism of the precursor allows for alkylation at either the sulfur or nitrogen atoms.
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Choice of Base: The choice of base is paramount. Using a strong base like potassium hydroxide (KOH) deprotonates the thiol group, forming a thiolate anion. This highly nucleophilic sulfur atom then preferentially attacks the methylating agent. Weaker bases may not fully deprotonate the thiol, leading to a higher proportion of N-alkylation.
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Reaction Conditions: Performing the reaction under phase-transfer catalysis (PTC) conditions can significantly enhance S-alkylation selectivity. A two-phase system (e.g., aqueous KOH/organic solvent) with a phase-transfer catalyst ensures that the thiolate is the active nucleophile.[2]
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Nature of the Methylating Agent: While methyl iodide is commonly used, other agents like dimethyl sulfate can be employed. However, hard and soft acid-base (HSAB) theory suggests that the soft sulfur nucleophile will react more readily with a soft electrophile like methyl iodide.
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Stoichiometry: Using a limited quantity of the alkylating agent can favor mono-S-alkylation, especially at lower alkaline concentrations.[2]
dot graph CompetingPathways { layout=dot; rankdir="LR"; splines=true; overlap=false; graph [fontname="Arial", fontsize=12, label="Figure 1: Competing S-Methylation and N-Methylation Pathways", labelloc=b, labeljust=c, pad="0.2,0.2", margin=0, maxwidth="760px"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Thione [label="1H-Imidazole-2(3H)-thione\n(Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., KOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MeI [label="Methylating Agent\n(e.g., Methyl Iodide)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thiolate [label="Thiolate Anion\n(Soft Nucleophile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SMethyl [label="this compound\n(Desired S-Alkylation Product)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; NMethyl [label="1-Methyl-1H-imidazole-2(3H)-thione\n(Undesired N-Alkylation Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
// Edges Thione -> Base [label=" Deprotonation ", dir=forward, color="#5F6368"]; Base -> Thiolate [dir=forward, color="#5F6368"]; Thiolate -> SMethyl [label=" Attack by S ", arrowhead=normal, color="#34A853"]; MeI -> SMethyl [style=dashed, arrowhead=none, color="#34A853"]; Thione -> NMethyl [label=" Attack by N\n(Competing Reaction) ", arrowhead=normal, color="#EA4335"]; MeI -> NMethyl [style=dashed, arrowhead=none, color="#EA4335"]; } .dot Caption: Competing S-Methylation and N-Methylation Pathways.
Q3: What are the optimal conditions for the methylation step to maximize yield?
A3: Based on literature, optimal conditions often involve:
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Solvent: A polar aprotic solvent like ethanol or acetonitrile is often effective.
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Base: Potassium hydroxide is a common and effective choice.
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Temperature: The reaction is often performed under reflux to ensure completion, though room temperature reactions can also be effective depending on the specific substrates.[3]
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Reaction Time: Reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction times can range from 1 to 5 hours.[3]
Purification
Q4: How can I effectively purify the final this compound product?
A4: Purification is crucial for obtaining a high-purity product.
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Extraction: If the reaction is performed in a biphasic system, the product will be in the organic layer. Standard work-up involves separating the layers and washing the organic phase with water or brine to remove inorganic salts and water-soluble impurities.
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Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol-water) is a highly effective method for purification.[1] A patent describes methods for purifying imidazoles via crystallization from various solvents like methanol, benzene, or toluene.[4] Another patent suggests a process of dissolving the crude product in hot benzene, decolorizing with activated carbon, followed by low-temperature crystallization.[5]
-
Column Chromatography: For removing closely related impurities, such as the N-methylated isomer, silica gel column chromatography may be necessary. The appropriate eluent system can be determined using TLC.
Data Summary
The yield of imidazole derivatives is highly dependent on the chosen synthetic route and reaction conditions. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[6][7]
| Method | Catalyst / Conditions | Solvent | Yield (%) | Reference |
| Trisubstituted Imidazole Synthesis | Copper Iodide (CuI) | Ethanol | 95% | [8] |
| Microwave-Assisted Synthesis | p-TsOH | Ethanol | 46-80% | [9] |
| Conventional Reflux | Acetic Acid | Acetic Acid | 23-85% | [6][10] |
Table 1: Comparison of Yields for Imidazole Synthesis under Various Conditions.
Key Experimental Protocols
Protocol 1: Synthesis of 1H-benzo[d]imidazole-2(3H)-thione (Precursor Analog)
This protocol is adapted from a standard procedure for a benzimidazole analog, which follows a similar principle to the synthesis of the non-benzannulated core.[1]
-
Reaction Setup: In a 500 mL round-bottom flask, combine o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), 95% ethanol (100 mL), and water (15 mL).
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Addition of CS₂: Slowly add carbon disulfide (0.1 mole) to the mixture.
-
Reflux: Heat the mixture under reflux for 3 hours.
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Decolorization: Cautiously add activated charcoal (approx. 1.2 g) and continue to reflux for an additional 10 minutes.
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Filtration: Filter the hot mixture to remove the charcoal.
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Precipitation: Heat the filtrate to 60-70°C, add warm water (100 mL), and acidify with dilute acetic acid while stirring vigorously.
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Isolation: The product will precipitate out. Cool the mixture, filter the solid, wash with water, and dry to yield the 2-mercaptobenzimidazole product.
Protocol 2: S-Alkylation to form 2-(Alkylthio)-1H-benzo[d]imidazole
This protocol is a general method for the S-alkylation of the precursor.[11]
-
Reaction Setup: Dissolve 1H-benzo[d]imidazole-2(3H)-thione (0.05 mol) and sodium hydroxide (0.05 mol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Alkylating Agent: Add the alkyl halide (in this case, methyl iodide) (0.05 mol) to the solution.
-
Reflux: Heat the reaction mixture under reflux. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.
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Purification: Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure S-alkylated product.
Workflow and Logic Diagrams
// Nodes Start [label="Starting Materials\n(e.g., 1,2-diaminoethane, CS₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Cyclization\n(Base, Solvent, Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Intermediate:\n1H-imidazole-2(3H)-thione", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step2 [label="Step 2: S-Methylation\n(Base, Methyl Iodide)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude [label="Crude Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Crystallization / Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Product:\nthis compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Crude; Crude -> Purify; Purify -> Final; } .dot Caption: General Synthesis Workflow for this compound.
// Nodes Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Stage [label="Which stage has low yield?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Stage1 [label="Stage 1: Precursor Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Stage2 [label="Stage 2: Methylation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Stage 1 Branch S1_Check [label="Check Reaction\nConditions & Purity\nof Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; S1_Sol [label="Solution:\n- Use high purity reagents\n- Optimize Temp/Pressure\n- Check work-up pH", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Stage 2 Branch Q_Selectivity [label="Side products observed?\n(e.g., N-methylation)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Select_Yes [label="Yes", fillcolor="#F1F3F4", fontcolor="#202124"]; Select_No [label="No (Low Conversion)", fillcolor="#F1F3F4", fontcolor="#202124"]; S2_Sol_Select [label="Solution:\n- Use stronger base (KOH)\n- Consider Phase Transfer Catalyst\n- Use stoichiometric methylating agent", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; S2_Sol_Conv [label="Solution:\n- Increase reaction time/temp\n- Check base/reagent activity\n- Ensure anhydrous conditions if needed", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Q_Stage; Q_Stage -> Stage1 [label=" Precursor "]; Q_Stage -> Stage2 [label=" Methylation "];
Stage1 -> S1_Check; S1_Check -> S1_Sol;
Stage2 -> Q_Selectivity; Q_Selectivity -> Select_Yes [label=" Yes "]; Q_Selectivity -> Select_No [label=" No "]; Select_Yes -> S2_Sol_Select; Select_No -> S2_Sol_Conv; } .dot Caption: Troubleshooting Guide for Low Yield.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 5. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]
- 6. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(Methylthio)imidazole
Welcome to the technical support center for the purification of crude 2-(Methylthio)imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. Specifically, you might encounter other imidazole derivatives, such as 2-methylimidazole and 4(5)-methylimidazole, which can arise from the core imidazole synthesis. Over-alkylation or side reactions involving the methylthio group can also lead to related substance impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for small organic molecules like this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: For imidazole derivatives, ethanol is often a suitable solvent for recrystallization. A two-solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent does not provide optimal crystallization.[1] The ideal solvent or solvent system should dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling.
Q4: What is a recommended mobile phase for the column chromatography of this compound?
A4: A good starting point for the silica gel column chromatography of imidazole derivatives is a solvent system consisting of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. For a compound with the polarity of this compound, a gradient elution from a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) to a higher polarity mixture (e.g., 80:20 or even 50:50 hexane/ethyl acetate) is often effective.[1][2] The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can sometimes improve peak shape and reduce tailing by deactivating acidic sites on the silica gel.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Column Chromatography Issues
Q1: My this compound is co-eluting with an impurity during column chromatography. How can I improve the separation?
A1: Co-elution is a common challenge. Here are several strategies to improve separation:
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Optimize the Mobile Phase: The polarity of your eluent system is critical. If your compound and the impurity are eluting together, try a shallower gradient or an isocratic elution with a solvent system that gives a good separation on a Thin Layer Chromatography (TLC) plate (ideally with a difference in Rf values of at least 0.2).
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Solvent System Modification: Experiment with different solvent systems. For instance, if you are using an ethyl acetate/hexane system, you could try a dichloromethane/methanol system, which offers different selectivity.
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Use a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds like imidazoles and may offer different selectivity compared to the acidic silica gel.
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Dry Loading: Instead of loading your sample dissolved in a small amount of solvent ("wet loading"), try "dry loading."[3] To do this, dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column, which often results in better resolution.
Q2: The yield of my purified this compound is very low after column chromatography. What are the possible reasons and solutions?
A2: Low recovery can be frustrating. Consider the following possibilities:
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Irreversible Adsorption: Your compound might be irreversibly binding to the silica gel, especially if it is basic. This can be mitigated by deactivating the silica gel with a base like triethylamine before running the column or by using a less acidic stationary phase like neutral alumina.[1]
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Compound Instability: Although this compound is generally stable, some imidazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation, minimizing the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase can help.
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Improper Fraction Collection: You may be cutting your fractions too broadly or too narrowly. Monitor the elution closely with TLC to ensure you are collecting all of the desired product.[1]
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Co-elution with a Non-UV Active Impurity: An impurity that is not visible under UV light might be co-eluting with your product, leading to a lower-than-expected mass of the pure compound. Analyze your fractions by other methods like NMR or mass spectrometry to check for unseen impurities.[1]
Recrystallization Challenges
Q1: I am unable to find a suitable single solvent for the recrystallization of my crude this compound.
A1: If a single solvent is not effective (i.e., the compound is either too soluble at all temperatures or not soluble enough even when hot), a two-solvent system is a good alternative.[1][4]
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Procedure for a Two-Solvent System:
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Dissolve the crude this compound in a minimal amount of a hot "good" solvent (a solvent in which it is very soluble).
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While the solution is still hot, add a "poor" solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.
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Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
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Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Q2: My this compound is "oiling out" instead of forming crystals during recrystallization.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Solutions:
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Use more solvent: The concentration of the compound in the solution may be too high. Add more of the hot solvent to the oiled-out mixture to fully dissolve it, and then allow it to cool slowly.
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Lower the crystallization temperature slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
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Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide a surface for crystal nucleation.
-
Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[1]
-
Data Presentation
The following table summarizes typical parameters for the purification of imidazole derivatives. Note that optimal conditions for this compound may vary and should be determined empirically.
| Purification Method | Stationary/Solvent System | Typical Purity | Typical Yield | Reference |
| Column Chromatography | Silica Gel, Ethyl Acetate/Hexane Gradient | >98% | 60-80% | [1] |
| Silica Gel, Dichloromethane/Methanol Gradient | >98% | 50-75% | [1] | |
| Recrystallization | Ethanol | >99% | 70-90% | [1] |
| Ethanol/Water | >99% | 65-85% | [1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
1. Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[3]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[3]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column.[3]
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
3. Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor the elution of the product by TLC.
4. Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is likely too polar.
-
If it does not dissolve at room temperature, heat the test tube. If the solid dissolves when hot and reappears as crystals upon cooling, you have found a suitable solvent.[1]
2. Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or a desiccator to a constant weight.[1]
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
overcoming challenges in the N-arylation of imidazole derivatives
Welcome to the technical support center for the N-arylation of imidazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-aryl imidazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-arylation of imidazole derivatives?
The most prevalent methods for forming the C-N bond between an aryl group and an imidazole ring are transition metal-catalyzed cross-coupling reactions. These include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction that is highly versatile and has seen significant development in recent years, with specialized ligands that can facilitate the coupling of a wide range of aryl halides and imidazoles.[1][2]
-
Ullmann Condensation: A classical copper-catalyzed reaction that is often cost-effective.[3] Modern protocols have been developed to allow for milder reaction conditions compared to the harsh traditional methods.[4][5][6]
-
Chan-Lam Coupling: A copper-catalyzed reaction that typically utilizes arylboronic acids as the aryl source and can often be performed under mild, aerobic conditions.[7][8][9][10][11]
Q2: My N-arylation reaction is showing low to no conversion. What are the first things I should check?
Low conversion is a frequent issue and can often be resolved by systematically checking the following:
-
Inert Atmosphere: For palladium-catalyzed reactions, the Pd(0) active species is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[12]
-
Reagent Quality: The purity and dryness of your reagents and solvents are critical. Trace water or other impurities can deactivate the catalyst and interfere with the reaction. Ensure solvents are anhydrous and reagents are pure.
-
Catalyst and Ligand Integrity: Ensure your catalyst and ligands have not degraded. For instance, some phosphine ligands are sensitive to air and should be handled in a glovebox. Using a pre-catalyst can sometimes lead to more consistent results.[13]
-
Base Selection: The choice of base is crucial. It must be strong enough to deprotonate the imidazole but not so strong as to cause unwanted side reactions. Common bases include carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[12]
Q3: I am working with an unsymmetrical imidazole and obtaining a mixture of regioisomers. How can I improve the selectivity?
Regioselectivity in the N-arylation of unsymmetrical imidazoles is a well-known challenge due to the tautomeric nature of the imidazole ring.[6]
-
Steric Hindrance: The substitution pattern on both the imidazole and the aryl halide can influence which nitrogen is arylated. Often, the arylation occurs at the less sterically hindered nitrogen atom.[6]
-
Catalyst System: The choice of catalyst and ligand can significantly impact regioselectivity. For palladium-catalyzed reactions, specific biarylphosphine ligands have been shown to provide high N1-selectivity.[6][14][15] Pre-activating the palladium catalyst by heating it with the ligand before adding the imidazole substrate can also dramatically improve selectivity and yield.[6][14][15]
Q4: What are common side reactions in the N-arylation of imidazoles?
Several side reactions can compete with the desired C-N bond formation:
-
Hydrodehalogenation: Reduction of the aryl halide to the corresponding arene is a common side reaction, particularly in palladium-catalyzed systems.[1]
-
Homocoupling: Dimerization of the aryl halide or the imidazole can occur.
-
Ligand Arylation/Alkylation: The ligand itself can sometimes react with the aryl halide or other components in the reaction mixture.[4]
-
Formation of Quaternary Imidazolium Salts: In some cases, the N-arylated imidazole product can undergo a second arylation, leading to the formation of an imidazolium salt. This is more common with highly reactive arylating agents.
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are of high quality. Consider using a pre-catalyst. For reactions involving imidazoles, pre-heating the Pd source and ligand in the solvent before adding the imidazole can prevent catalyst inhibition.[6][14][15] |
| Inappropriate Ligand | Ligand choice is critical and substrate-dependent. For imidazoles, bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are often effective.[6][16] Screen a variety of ligands to find the optimal one for your specific substrates.[17] |
| Incorrect Base | The strength and solubility of the base are important. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong alkoxides like NaOtBu.[12] |
| Poor Solvent Choice | Toluene, dioxane, and DMF are commonly used.[18] The solubility of all reaction components, especially the base, can be a factor.[19] |
| Aryl Chloride Inactivity | Aryl chlorides are less reactive than bromides and iodides.[13] Reactions with aryl chlorides may require more active catalysts (specialized ligands), higher temperatures, and longer reaction times.[20] |
Issue 2: Poor Performance in Copper-Catalyzed N-Arylation (Ullmann/Chan-Lam)
| Potential Cause | Troubleshooting Steps |
| Low Catalyst Activity | Ensure the copper source (e.g., CuI, Cu₂O) is pure. The addition of a ligand, such as 1,10-phenanthroline derivatives or diamines, can significantly accelerate the reaction and allow for milder conditions.[4][5][21][22] |
| Suboptimal Ligand | For Ullmann-type reactions, ligands like 4,7-dimethoxy-1,10-phenanthroline have been shown to be highly effective for a broad range of substrates.[4][5][21][22] For Chan-Lam couplings, various N,O-bidentate ligands can be effective.[9] |
| Base and Solvent Effects | Insoluble bases like Cs₂CO₃ are common. Additives like polyethylene glycol (PEG) can increase the solubility of the base and accelerate the reaction.[4][5][21] Solvents such as DMSO, NMP, or butyronitrile are often used.[5] |
| Steric Hindrance | Coupling of sterically hindered substrates (e.g., ortho-substituted aryl halides or 2-substituted imidazoles) can be challenging and may require higher temperatures, higher catalyst loading, and longer reaction times.[4][5] |
| Aryl Boronic Acid Decomposition (Chan-Lam) | In Chan-Lam reactions, arylboronic acids can be prone to decomposition. Ensure the quality of the boronic acid and consider using it in a slight excess. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from the literature to guide your optimization efforts.
Table 1: Effect of Ligand on Copper-Catalyzed N-Arylation of 2-Methylimidazole with 4-n-Butyliodobenzene [4]
| Ligand | GC Yield (%) |
| 4,7-dimethoxy-1,10-phenanthroline | >95 |
| 4,7-diphenyl-1,10-phenanthroline | >95 |
| 1,10-phenanthroline | <20 |
| N,N'-dimethylethylenediamine | <20 |
Table 2: Effect of Base and Additive in Copper-Catalyzed N-Arylation [4][23]
| Base | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cs₂CO₃ | PEG | Butyronitrile | 110 | 24-48 | Good to Excellent |
| TEAC | H₂O | DMF | 130 | 16 | Good |
| K₃PO₄ | None | Dioxane | 110 | 24 | Moderate |
| NaOtBu | None | Toluene | 110 | 24 | Low |
Table 3: Comparison of Aryl Halide Reactivity in Palladium-Catalyzed N-Arylation of 4-Methylimidazole [6]
| Aryl Halide | Catalyst Loading (mol % Pd) | Time (h) | Yield (%) |
| 4-Bromotoluene | 1.5 | 5 | 95 |
| 4-Chlorotoluene | 2.5 | 18 | 85 |
| 4-Iodotoluene | 1.5 | 5 | 93 |
| 4-Trifluoromethylchlorobenzene | 2.5 | 20 | 91 |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Imidazole (Ullmann-type)[4]
-
To an oven-dried resealable Schlenk tube, add Cu₂O (0.025 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.075 mmol), Cs₂CO₃ (1.4 mmol), and polyethylene glycol (PEG, 200 mg).
-
Seal the tube, evacuate, and backfill with argon or nitrogen.
-
Add the imidazole (1.2 mmol), the aryl halide (1.0 mmol), and butyronitrile (0.25-1.0 mL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24-48 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Palladium-Catalyzed N1-Selective Arylation of Unsymmetric Imidazoles[6][14]
-
To an oven-dried resealable Schlenk tube, add Pd₂(dba)₃ (0.0075 mmol) and the biarylphosphine ligand (e.g., L1, 0.018 mmol).
-
Seal the tube, evacuate, and backfill with argon.
-
Add the solvent (e.g., toluene/dioxane mixture) and heat the mixture at 120 °C for 3 minutes to pre-activate the catalyst.
-
Cool the mixture to room temperature.
-
Add the 4-substituted imidazole (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 120 °C) for the specified time (5-24 hours), monitoring by TLC or GC-MS.
-
After cooling, dilute with a suitable organic solvent and proceed with aqueous workup as described in the copper-catalyzed protocol.
-
Purify by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
Caption: Troubleshooting workflow for low conversion in N-arylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
troubleshooting side reactions in the Debus-Radziszewski imidazole synthesis
Welcome to the technical support center for the Debus-Radziszewski imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the Debus-Radziszewski imidazole synthesis?
The Debus-Radziszewski imidazole synthesis is a multi-component reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2] This method is widely used for the commercial production of various imidazole derivatives.[1][3]
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields are a known challenge in the traditional Debus-Radziszewski synthesis, often due to side reactions or incomplete conversion.[4] Here are some strategies to improve your yield:
-
Catalyst Selection: The use of a catalyst is highly recommended as the uncatalyzed reaction is often inefficient.[4]
-
Acid Catalysts: Brønsted or Lewis acids can enhance the reaction rate. Lactic acid and silica-supported sulfonic acid are effective options.[4]
-
Base Catalysts: Amine bases like DABCO (1,4-diazabicyclo[2.2.2]octane) have been shown to provide excellent yields.
-
-
Reaction Conditions:
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields, often under solvent-free conditions.
-
Ultrasonic Irradiation: Sonication is another green chemistry approach that can lead to shorter reaction times and higher yields.
-
-
Solvent Choice: While glacial acetic acid is commonly used, other solvents like ethanol, t-butanol, or even solvent-free conditions with microwave irradiation can be effective.
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
The most common side reactions in the Debus-Radziszewski synthesis are oxazole formation and the reverse Aldol condensation.[5]
-
Oxazole Formation: This can occur through a competing condensation pathway. Careful control of reaction temperature and the choice of catalyst can help minimize this side product.
-
Reverse Aldol Condensation: This can lead to the decomposition of starting materials. Ensuring a controlled reaction temperature and minimizing reaction time once the product is formed can be beneficial.
To improve selectivity, consider optimizing the catalyst loading and controlling the reaction temperature, as lower temperatures may favor the desired product.[4]
Q4: How do I purify my imidazole product?
Common purification techniques for imidazole derivatives include:
-
Recrystallization: This is a widely used method for solid products. Ethanol is a common solvent for recrystallizing 2,4,5-triphenylimidazole (lophine).
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography can be employed.[6]
-
Liquid-Liquid Extraction: This is often used during the work-up to separate the product from the reaction mixture.
-
Vacuum Distillation: This technique is suitable for purifying liquid imidazole products.
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective method to monitor the progress of the Debus-Radziszewski synthesis.[6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents, incorrect reaction temperature, insufficient reaction time. | Ensure all starting materials are pure and dry. Verify the reaction temperature and allow for adequate reaction time, monitoring progress by TLC. Consider using a catalyst or alternative energy sources like microwave or ultrasound. |
| Formation of a Major, Unidentified Byproduct | Competing side reactions (e.g., oxazole formation). | Analyze the byproduct by NMR and mass spectrometry to identify its structure. Adjust reaction conditions (temperature, catalyst) to disfavor the side reaction. |
| Product is an Oil and Difficult to Solidify | The product may have a low melting point or be impure. | Try to purify the oil by column chromatography. If the product is pure, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling to a lower temperature. |
| Difficulty Removing Acetic Acid Solvent | Acetic acid has a relatively high boiling point. | After the reaction, pour the mixture into ice water and neutralize with a base like sodium bicarbonate or ammonium hydroxide. The product can then be extracted with an organic solvent.[6] |
| Incomplete Reaction | Insufficient heating, catalyst deactivation, or equilibrium has been reached. | Increase the reaction temperature or switch to a more efficient heating method like microwave irradiation. If using a catalyst, ensure it is active and used in the correct amount. Consider removing a byproduct (e.g., water) to shift the equilibrium. |
Quantitative Data on Catalytic Systems
The choice of catalyst can significantly impact the yield of the Debus-Radziszewski synthesis. Below is a summary of various catalytic systems and their reported yields for the synthesis of 2,4,5-trisubstituted imidazoles.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Conventional) | Glacial Acetic Acid | Reflux | 5-24 h | 46 | [6] |
| DABCO | t-Butanol | 60-65 | 12 h | 92 | |
| Silicotungstic Acid (7.5 mol%) | Ethanol | Reflux | - | 94 | |
| Lactic Acid | Neat | 160 | - | 92 | |
| Cupric Chloride (10 mol%) | Solvent-free (Microwave) | - | 15 min | up to 92 | |
| Boric Acid (5 mol%) | Aqueous Media (Ultrasound) | Room Temp | 40-70 min | Quantitative |
Experimental Protocols
Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) using Conventional Heating
Materials:
-
Benzil (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium acetate (1.2 g)
-
Glacial acetic acid (16 ml)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil, benzaldehyde, and ammonium acetate in boiling glacial acetic acid.[6]
-
Heat the reaction mixture to reflux for 5–24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, pour the mixture into ice-water.
-
Neutralize the aqueous mixture with sodium bicarbonate (NaHCO₃).
-
Extract the product several times with ethyl acetate (EtOAc).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization from ethanol to yield the desired lophine.[6]
Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
Materials:
-
Aldehyde (1 mmol)
-
Benzil (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Cupric chloride (10 mol %)
Procedure:
-
In a beaker, mix the aldehyde, benzil, ammonium acetate, and cupric chloride.
-
Expose the reaction mixture to microwave irradiation at 300W for 15-minute intervals. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water.
-
Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Visualizations
Caption: Main reaction pathway of the Debus-Radziszewski imidazole synthesis.
References
Technical Support Center: Microwave-Assisted Imidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining microwave-assisted synthesis protocols for imidazoles. Browse our troubleshooting guides and frequently asked questions (FAQs) to resolve common issues and optimize your experimental outcomes.
Troubleshooting Guide
Encountering challenges in your synthesis? This guide provides solutions to common problems encountered during the microwave-assisted synthesis of imidazoles.
Problem 1: Low or No Product Yield
Low product yield is a frequent issue. Several factors can contribute to this problem, from suboptimal reaction conditions to reagent quality.
-
Possible Causes & Solutions:
Cause Recommended Action Incorrect Microwave Parameters Optimize microwave power and irradiation time. A factorial design approach can systematically determine the optimal settings. For instance, testing power levels from 180W to 720W and reaction times from 2 to 10 minutes can reveal the ideal conditions for your specific reaction.[1][2] Suboptimal Temperature Ensure the reaction reaches the necessary activation energy. While microwave energy efficiently heats polar molecules, the optimal temperature can vary. For some reactions, temperatures around 120°C are effective.[3] For others, optimization may be required. Inefficient Catalyst The choice of catalyst is crucial. A variety of catalysts, including Lewis acids (e.g., p-toluenesulfonic acid), nanoparticles (e.g., Cr2O3), and even eco-friendly options like fly ash, have been successfully used.[4][5][6] If one catalyst is not effective, consider screening others. Poor Solvent Choice The solvent's ability to absorb microwave energy (dielectric properties) significantly impacts the reaction rate.[7] Highly polar solvents are generally more efficient.[7] Solvent-free conditions, using reagents adsorbed on a solid support like acidic alumina, can also be highly effective and environmentally friendly.[8] Reagent Purity/Stoichiometry Verify the purity of your starting materials (aldehydes, 1,2-dicarbonyl compounds, ammonium acetate, etc.). Incorrect stoichiometry can also lead to poor yields. Ensure precise measurement of all reactants.
Problem 2: Formation of Byproducts or Decomposition
The formation of unwanted byproducts or decomposition of starting materials and/or products can complicate purification and reduce yields.
-
Possible Causes & Solutions:
Cause Recommended Action Excessive Microwave Power/Time Over-irradiation can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent overheating.[2][6] Side Reactions In multicomponent reactions, side reactions can occur. For example, in the synthesis of tetrasubstituted imidazoles, the formation of a trisubstituted imidazole byproduct is common. A sequential, two-step, one-pot reaction can mitigate this by first forming the imine intermediate before adding the other components.[5] Reaction Temperature Too High While higher temperatures can increase reaction rates, they can also promote decomposition. If byproducts are observed, try reducing the reaction temperature.
Problem 3: Reaction Scalability Issues
Scaling up a microwave-assisted reaction from a few milligrams to gram-scale can present challenges.
-
Possible Causes & Solutions:
Cause Recommended Action Uneven Heating Ensure homogenous heating of the reaction mixture. For larger volumes, using a dedicated scale-up microwave reactor with efficient stirring is recommended. Pressure Build-up As the reaction scale increases, so does the potential for pressure build-up, especially with volatile solvents. Use appropriate pressure-rated reaction vessels and monitor the pressure throughout the reaction.
Below is a logical workflow for troubleshooting common issues in microwave-assisted imidazole synthesis.
Caption: Troubleshooting workflow for microwave-assisted imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for imidazole synthesis compared to conventional heating?
Microwave-assisted synthesis offers several significant advantages over traditional methods, including:
-
Drastically Reduced Reaction Times: Reactions that take several hours with conventional refluxing can often be completed in minutes under microwave irradiation.[9][10][11]
-
Higher Yields: Optimized microwave protocols frequently result in higher product yields.[9][10]
-
Improved Purity and Fewer Byproducts: The rapid and uniform heating can minimize the formation of unwanted side products.[9]
-
Energy Efficiency: Microwaves provide a more energy-efficient heating method.[12]
-
Greener Chemistry: The use of smaller amounts of solvent or solvent-free conditions aligns with the principles of green chemistry.[2][9][10]
Q2: How do I choose the right solvent for my microwave-assisted reaction?
The choice of solvent is critical for efficient microwave heating.[7] Solvents with high dielectric constants and tangent delta values absorb microwave energy more effectively, leading to rapid heating.[7] Polar solvents like ethanol, DMF, and ionic liquids are often good choices.[5][7] However, solvent-free methods, where the reactants are adsorbed onto a solid support, have also proven to be highly effective.[8]
Q3: What types of catalysts are effective for microwave-assisted imidazole synthesis?
A wide range of catalysts can be employed, and the optimal choice depends on the specific reaction. Common examples include:
-
Acids: p-Toluenesulfonic acid and glacial acetic acid are effective catalysts.[5][13]
-
Lewis Acids: ZrCl4, NiCl2·6H2O, and others have been used.[8]
-
Nanoparticles: Cr2O3 and Fe3O4 nanoparticles have shown high catalytic activity.[6]
-
Heterogeneous Catalysts: Fly ash, acidic alumina, and silica gel are environmentally friendly and easily separable options.[4][8]
-
Ionic Liquids: Can act as both the solvent and the catalyst.[8]
Q4: Can I perform these reactions in a domestic microwave oven?
While some studies have utilized domestic microwave ovens, it is strongly recommended to use a dedicated scientific microwave reactor. These instruments allow for precise control and monitoring of temperature, pressure, and power, which is crucial for safety, reproducibility, and optimization. Domestic ovens lack these features and can create safety hazards due to pressure buildup and the potential for arcing with certain reagents.
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trisubstituted Imidazoles using a Fly Ash Catalyst
This protocol is adapted from a greener synthesis approach utilizing an eco-friendly catalyst.[4]
-
Reagents:
-
Aromatic aldehyde (1 mmol)
-
Benzil (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Activated fly ash (catalyst)
-
-
Procedure:
-
Combine the aromatic aldehyde, benzil, ammonium acetate, and activated fly ash in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor. Optimal conditions may vary, but a starting point is 180W for 1-3 minutes.[13]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate workup to isolate the product.
-
Protocol 2: Sequential, One-Pot Synthesis of Tetrasubstituted Imidazoles
This method is designed to minimize the formation of trisubstituted imidazole byproducts.[5]
-
Reagents:
-
Aldehyde (1.0 equiv.)
-
Primary amine (1.1 equiv.)
-
p-Toluenesulfonic acid (20 mol%)
-
Benzil (1.0 equiv.)
-
Ammonium acetate (5.0 equiv.)
-
Ethyl alcohol (solvent)
-
-
Procedure:
-
Step 1 (Imine Formation): In a microwave reaction vessel, suspend the aldehyde, primary amine, and p-toluenesulfonic acid in ethyl alcohol. Irradiate the mixture at 80°C for 30 minutes.
-
Step 2 (Cyclization): Cool the reaction mixture to room temperature. Add benzil and ammonium acetate. Irradiate the mixture at 100°C for 80 minutes.
-
Cool the reaction to room temperature and perform workup and purification.
-
The following diagram illustrates the sequential, one-pot synthesis workflow.
Caption: Workflow for sequential, one-pot tetrasubstituted imidazole synthesis.
Data Presentation: Comparison of Synthesis Protocols
The following tables summarize quantitative data from various published protocols for the microwave-assisted synthesis of imidazoles, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Synthesis of 2,4,5-Trisubstituted Imidazoles
| Catalyst | Power (W) | Time (min) | Solvent | Yield (%) | Reference |
| Glacial Acetic Acid | 180 | 1-3 | Solvent-free | High | [13] |
| Fly Ash | - | - | - | 92-98 | |
| Cr2O3 Nanoparticles | 400 | 4-9 | Water | up to 97 | [6] |
| None (Ionic Liquid) | - | 30-90 | Ionic Liquid | 52-85 | |
| NH4OAc | - | 5 | - | 80-90 | [11] |
Table 2: Synthesis of Tri/Tetrasubstituted Imidazo[1,2-a]pyrimidine-Imidazole Derivatives [5]
| Substrate (Amine) | Catalyst | Temp (°C) | Time (min) | Solvent | Yield (%) |
| Aniline | p-TsOH | 80 then 100 | 30 + 80 | Ethyl Alcohol | 62 |
| 4-Methylaniline | p-TsOH | 80 then 100 | 30 + 80 | Ethyl Alcohol | 55 |
| 4-Chloroaniline | p-TsOH | 80 then 100 | 30 + 80 | Ethyl Alcohol | 46 |
| Cyclohexylamine | p-TsOH | 80 then 100 | 30 + 80 | Ethyl Alcohol | 80 |
| Benzylamine | p-TsOH | 80 then 100 | 30 + 80 | Ethyl Alcohol | 75 |
Note: The information provided in this technical support center is for guidance purposes only. Researchers should always adhere to standard laboratory safety procedures and consult the original research articles for complete experimental details.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Fly Ash Catalyzed Microwave Assisted Multicomponent Synthesis of Trisubstituted Imidazole Derivatives | Bentham Science [eurekaselect.com]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Choice for Microwave Synthesis [cem.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
Technical Support Center: Managing the Stability of 2-(Methylthio)imidazole in Acidic Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the stability of 2-(Methylthio)imidazole in acidic media. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in acidic solutions?
A1: The stability of this compound in acidic media is primarily influenced by the pH of the solution, temperature, and the presence of oxidative agents. The imidazole ring can be susceptible to acid-catalyzed hydrolysis, and the methylthio group may be prone to oxidation, potentially leading to the formation of sulfoxides or sulfones.
Q2: What are the likely degradation pathways for this compound in an acidic environment?
A2: In acidic media, this compound may undergo several degradation pathways. The primary pathway is likely the hydrolysis of the methylthio group, which can be initiated by the protonation of the imidazole ring. This can lead to the formation of 2-mercaptoimidazole and methanol. Additionally, oxidation of the sulfur atom can occur, yielding the corresponding sulfoxide and sulfone derivatives.
Q3: How can I minimize the degradation of this compound during my experiments in acidic media?
A3: To minimize degradation, it is recommended to use the lowest effective concentration of acid and maintain the lowest possible temperature throughout your experiment. Preparing fresh solutions of this compound immediately before use is also a crucial step. If the experimental conditions permit, deoxygenating the acidic media by purging with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the stability of this compound.[1][2] For the identification of degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information, aiding in structure elucidation.[2][3]
Troubleshooting Guides
Issue 1: Rapid loss of this compound in my acidic reaction mixture.
-
Possible Cause 1: Harsh Acidic Conditions.
-
Troubleshooting Step: Evaluate if the acid concentration can be reduced or if a weaker acid can be used without compromising the experimental outcome.
-
-
Possible Cause 2: Elevated Temperature.
-
Troubleshooting Step: Conduct the experiment at a lower temperature. If the reaction requires heat, perform a time-course analysis to determine the optimal balance between reaction efficiency and compound stability.
-
-
Possible Cause 3: Presence of Oxidizing Agents.
-
Troubleshooting Step: Ensure all glassware is thoroughly clean and free of residual oxidizing agents. Deoxygenate the solvent and maintain an inert atmosphere over the reaction.
-
Issue 2: Appearance of multiple unknown peaks in my HPLC chromatogram.
-
Possible Cause: Formation of Degradation Products.
-
Troubleshooting Step: Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will help in proposing potential structures for the degradation products, such as the corresponding sulfoxide, sulfone, or hydrolyzed imidazole.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various acidic conditions. This data is illustrative and intended to guide experimental design.
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| 1.0 | 50 | 24 | 45% | 2-Mercaptoimidazole |
| 1.0 | 25 | 24 | 15% | 2-Mercaptoimidazole |
| 3.0 | 50 | 24 | 20% | 2-(Methylsulfinyl)imidazole |
| 3.0 | 25 | 24 | 5% | 2-(Methylsulfinyl)imidazole |
| 5.0 | 25 | 24 | < 2% | Not significant |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Acidic Media
Objective: To investigate the stability of this compound under acidic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
pH meter
-
HPLC-UV system
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Preparation of Stress Samples:
-
Acidic Condition 1 (Mild): Add an appropriate volume of the stock solution to a volumetric flask containing 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
Acidic Condition 2 (Strong): Add an appropriate volume of the stock solution to a volumetric flask containing 1 N HCl to achieve a final concentration of 100 µg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C).
-
Time-Point Analysis: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an appropriate amount of a suitable base (e.g., 0.1 N NaOH) to stop further degradation.
-
HPLC Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.
-
LC-MS Analysis: Analyze the stressed samples using an LC-MS system to identify the molecular weights of the degradation products.
Visualizations
Caption: Plausible degradation pathways of this compound in acidic media.
Caption: A logical workflow for troubleshooting stability issues.
References
Technical Support Center: Enhancing Catalyst Efficiency in Imidazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in imidazole synthesis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you enhance the efficiency of your catalytic reactions and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your imidazole synthesis experiments.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | 1. Inactive Reagents: Purity and activity of starting materials and reagents may be compromised.[1] 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.[1][2] 3. Presence of Moisture: Water-sensitive reagents like NaH may be deactivated.[1] 4. Incorrect Stoichiometry: Ratios of reactants and catalysts may not be optimal.[1] 5. Inefficient Catalyst: The chosen catalyst may not be suitable for the specific transformation.[2] | 1. Verify the purity and activity of all starting materials and reagents. 2. Conduct small-scale experiments at various temperatures to determine the optimum.[1] 3. Utilize anhydrous solvents and flame-dried glassware, especially with water-sensitive reagents.[1] 4. Carefully verify all calculations and consider a Design of Experiments (DOE) approach to optimize reactant ratios.[1] 5. Screen different classes of catalysts (e.g., acid, base, heterogeneous) to find a more effective one.[2] |
| Formation of Side Products | 1. Over-alkylation: Quaternization of the imidazole ring can occur.[1] 2. Decomposition: Starting materials or the desired product may decompose at high temperatures.[1] 3. Competing Reaction Pathways: The reaction conditions may favor the formation of undesired products.[2] 4. Incorrect Catalyst Loading: The amount of catalyst can be critical for selectivity.[2] | 1. Use a controlled amount of the alkylating agent, closer to a 1:1 molar ratio.[1] 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time.[1] 3. Optimize reaction conditions such as solvent and temperature to improve selectivity. For copper-catalyzed reactions, the choice between CuI and Cu(OAc)₂ can influence the outcome.[2] 4. Conduct a catalyst loading study to find the optimal concentration for your specific system.[2] |
| Catalyst Deactivation | 1. Sintering: High temperatures can cause metal particles in heterogeneous catalysts to agglomerate, reducing the active surface area.[2] 2. Poisoning: Impurities in the reaction mixture can strongly adsorb to the catalyst's active sites.[3] 3. Fouling: Carbon deposits or coke can form on the catalyst surface, blocking active sites.[3][4] 4. Leaching: Active components of the catalyst may dissolve into the reaction medium.[4] | 1. Operate at the lowest effective temperature to minimize sintering. 2. Ensure the purity of all reactants and solvents. Pre-treatment of starting materials may be necessary. 3. Regeneration: Oxidative treatment in air at 300–500 °C can remove carbon deposits, followed by re-reduction if necessary.[3] 4. Choose a more robust catalyst support or modify the reaction conditions to minimize leaching. |
| Difficulty in Product Isolation/Purification | 1. Co-elution of Product and Catalyst: Homogeneous catalysts can be difficult to separate from the product. 2. Formation of Hard-to-Separate Byproducts: Side products may have similar polarity to the desired product.[1] | 1. Switch to a heterogeneous catalyst, which can be easily removed by filtration.[2] 2. Adjust the reaction conditions to minimize the formation of problematic byproducts. Column chromatography can be effective for separation, though it may be challenging.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my imidazole synthesis?
A1: The choice depends on your specific requirements. Homogeneous catalysts are often highly active and selective but can be challenging to separate from the reaction mixture, which may lead to product contamination.[2] Heterogeneous catalysts are advantageous for their ease of separation (e.g., by filtration) and reusability, making them suitable for industrial applications and green chemistry.[2] However, they might exhibit lower activity compared to their homogeneous counterparts.[2]
Q2: My Debus-Radziszewski reaction is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in the Debus-Radziszewski synthesis are often due to side reactions or incomplete conversion.[2] The traditional uncatalyzed reaction is frequently inefficient.[2] To enhance the yield, consider the following:
-
Catalyst Selection: The use of a catalyst is highly recommended.[2]
-
Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid can provide excellent yields.[2]
-
Base Catalysts: Amine bases such as DABCO have been shown to significantly improve yields.[2]
-
Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles can act as Lewis acids and improve yields.[2]
-
-
Reaction Conditions:
-
Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and increase yields, often under solvent-free conditions.[2]
-
Solvent Choice: While alcohols can be used, solvent-free conditions or green solvents like glycerol have demonstrated excellent results.[2]
-
Q3: What role does the ammonium salt source play in multicomponent imidazole synthesis?
A3: The choice of the ammonium salt as the nitrogen source can significantly impact the reaction's efficiency. Studies have shown that ammonium acetate is often the most effective nitrogen source in multicomponent reactions for the synthesis of both tri- and tetrasubstituted imidazoles.[5][6]
Q4: Can I reuse my heterogeneous catalyst?
A4: Yes, one of the primary advantages of heterogeneous catalysts is their reusability. For example, some nanoparticle-based catalysts can be easily recovered by filtration and reused for multiple reaction cycles without a significant loss of catalytic activity.[7][8][9] It is advisable to perform a few reusability tests to determine the catalyst's stability under your specific reaction conditions.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for different catalytic systems used in the synthesis of substituted imidazoles, providing a basis for comparison.
Table 1: Comparison of Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Glacial Acetic Acid | 100-120 | 1-2 h | ~85-95 | [10] |
| CuI (10 mol%) | Ethanol | Reflux | 1-3 h | High | [10] |
| γ-Fe₂O₃-SO₃H (10 mol%) | Not specified | Not specified | Not specified | Optimal Yield | |
| HBF₄–SiO₂ | Not specified | Not specified | Not specified | High | |
| FeCl₃/SiO₂ | Solvent-free | Not specified | Not specified | Very Good | [5] |
| Urea-ZnCl₂ | Low-melting mixture | Not specified | Not specified | Very Good | [7] |
| Schiff's base nickel catalyst | Not specified | Microwave | Not specified | Excellent | [7] |
Table 2: Optimization of a Copper-Catalyzed Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole
| Entry | Catalyst | Solvent | Base | Temperature | Yield (%) | Reference |
| 1 | Cu(OAc)₂ | Acetonitrile | None | Reflux | 42 | [2] |
| 2 | Cu(OAc)₂ | DMA | None | Reflux | 70 | [2] |
| 3 | Cu(OAc)₂ | DMA | NaHCO₃ | Reflux | 76 | [2] |
| 4 | CuI | Butanol | Not specified | Reflux | Lower Yields at lower temp | [2] |
Experimental Protocols
1. Radziszewski Synthesis of 2,4,5-Triphenylimidazole
-
Procedure: In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq). Add glacial acetic acid as the solvent. Reflux the mixture with stirring for 1-2 hours. After cooling, pour the reaction mixture into water. Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.[10]
2. Copper-Catalyzed Synthesis of Trisubstituted Imidazoles
-
Procedure: In a round-bottom flask, mix benzil (1.0 eq), a substituted aldehyde (1.0 eq), ammonium acetate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 10 mol%). Add ethanol as the solvent and reflux the mixture for 1-3 hours. Monitor the reaction progress by thin-layer chromatography. Once complete, cool the reaction mixture and pour it into ice-water. Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.[10]
3. Marckwald Synthesis of 2-Mercapto-4-phenylimidazole
-
Procedure: This method is particularly useful for synthesizing 2-mercaptoimidazoles. Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water. Add an aqueous solution of potassium thiocyanate (1.1 eq). Heat the mixture to reflux for 2 hours. Upon cooling, the 2-mercapto-4-phenylimidazole precipitates. Collect the product by filtration, wash with cold water, and dry.[10]
Visualizations
Caption: Experimental workflow for a copper-catalyzed imidazole synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Catalyst Deactivation and Regeneration | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-(Methylthio)imidazole and Other Alkylthio-Imidazoles in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 2-alkylthio-imidazoles have garnered significant attention as versatile intermediates in the synthesis of pharmacologically active compounds. This guide provides an objective comparison of 2-(methylthio)imidazole with other 2-alkylthio-imidazoles, focusing on their synthesis, supported by experimental data, and their role as inhibitors of key signaling pathways.
Synthetic Performance: A Comparative Analysis
The most common route to 2-alkylthio-imidazoles involves the S-alkylation of a corresponding imidazole-2-thione precursor. This reaction is typically carried out in the presence of a base and an alkylating agent, such as an alkyl halide. While the general synthetic strategy is straightforward, the choice of the alkyl group can influence reaction yields, kinetics, and the ease of purification.
A study on the alkylation of 4-phenylimidazole-2-thione with various alkylating agents provides insights into the relative reactivity, although it should be noted that this study also yielded N-alkylated and N,S-dialkylated products. The yields for the mono-S-alkylated products are presented below.
| Alkylating Agent | Product | Yield (%) |
| Methyl Iodide | 2-(Methylthio)-4-phenyl-1H-imidazole | Not specified in the study for mono-S-alkylation |
| Ethyl Bromide | 2-(Ethylthio)-4-phenyl-1H-imidazole | 13 |
| Propyl Bromide | 2-(Propylthio)-4-phenyl-1H-imidazole | 15 |
| Benzyl Bromide | 2-(Benzylthio)-4-phenyl-1H-imidazole | 58 |
Data extracted from a study on the alkylation of 4-phenylimidazole-2-thione. The primary focus of this study was on N,N-disubstituted products, with lower yields reported for the mono-S-alkylated compounds.
The data suggests that under the specific conditions of this study, the reactivity towards S-alkylation increases with the electrophilicity and steric accessibility of the alkylating agent, with benzyl bromide showing a significantly higher yield compared to the smaller alkyl halides. It is important to note that reaction conditions, including the choice of base, solvent, and temperature, can significantly impact the regioselectivity (S- vs. N-alkylation) and the overall yield.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of the imidazole-2-thione precursor and its subsequent S-alkylation.
Synthesis of 4,5-Diphenyl-1H-imidazole-2-thione
This procedure outlines the synthesis of the imidazole-2-thione core, which serves as the precursor for the 2-alkylthio-imidazoles.
Materials:
-
Benzil
-
Potassium thiocyanate
-
Glacial acetic acid
Procedure:
-
A mixture of benzil (1 mmol) and potassium thiocyanate (2 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to yield pure 4,5-diphenyl-1H-imidazole-2-thione.
General Procedure for S-Alkylation of 4,5-Diphenyl-1H-imidazole-2-thione
This protocol describes the synthesis of 2-alkylthio-4,5-diphenylimidazoles through the alkylation of the corresponding thione.
Materials:
-
4,5-Diphenyl-1H-imidazole-2-thione
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, propyl bromide)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4,5-diphenyl-1H-imidazole-2-thione (1 mmol) in DMF (10 mL), potassium carbonate (1.2 mmol) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
The respective alkyl halide (1.1 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water (50 mL).
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Biological Context: Inhibition of the Cyclooxygenase (COX) Pathway
Many 2-alkylthio-imidazole derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1][2][3] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation, pain, and fever.[1][2] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][3]
The structure-activity relationship (SAR) studies of 2-alkylthio-imidazoles have shown that the nature of the alkyl group at the 2-position, as well as substituents on the imidazole ring, can significantly influence their inhibitory potency and selectivity for COX-2.[1][4]
Below is a diagram illustrating the role of 2-alkylthio-imidazoles in the inhibition of the COX signaling pathway.
Caption: Inhibition of the COX-2 pathway by 2-alkylthio-imidazoles.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical experimental workflow for the synthesis of 2-alkylthio-imidazoles and the subsequent evaluation of their biological activity.
Caption: A generalized workflow for synthesis and evaluation.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 2-(Methylthio)imidazole: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for validating the successful synthesis of 2-(Methylthio)imidazole. It serves as a practical resource for researchers by presenting experimental data for the target compound and a structurally related alternative, 2-Methylimidazole. Detailed experimental protocols and visual workflows are included to support the accurate identification and characterization of these imidazole derivatives.
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a methylthio group at the 2-position of the imidazole ring can significantly modulate a molecule's physicochemical properties, influencing its metabolic stability, receptor binding affinity, and overall therapeutic potential. Accurate structural confirmation of synthesized this compound is therefore a critical step in the drug discovery and development process.
This guide utilizes a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to provide a robust framework for structural validation. By comparing the spectral features of this compound with the well-characterized and structurally similar 2-Methylimidazole, researchers can confidently confirm the identity and purity of their synthesized compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 2-Methylimidazole. These values are essential for a direct comparison to experimentally obtained spectra.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | CDCl₃ | ~7.0 (Broad s) | Singlet | 2H | Imidazole C4-H, C5-H |
| ~2.6 (s) | Singlet | 3H | S-CH₃ | ||
| 2-Methylimidazole | CDCl₃ | ~10.0 (Broad s) | Singlet | 1H | N-H |
| ~6.9 (s) | Singlet | 2H | Imidazole C4-H, C5-H | ||
| ~2.4 (s) | Singlet | 3H | C-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | DMSO-d₆ | ~145.0 | C2 (C-S) |
| ~121.0 | C4, C5 | ||
| ~15.0 | S-CH₃ | ||
| 2-Methylimidazole | CDCl₃ | ~145.0 | C2 |
| ~121.0 | C4, C5 | ||
| ~13.0 | C-CH₃ |
Table 3: IR Spectroscopic Data
| Compound | Vibrational Mode | Frequency (cm⁻¹) |
| This compound | N-H stretch (broad) | 3100-2800 |
| C-H stretch (aromatic) | ~3050 | |
| C=N stretch | ~1640 | |
| C-N stretch | ~1450 | |
| C-S stretch | ~700 | |
| 2-Methylimidazole | N-H stretch (broad) | 3100-2800 |
| C-H stretch (aromatic) | ~3100 | |
| C-H stretch (aliphatic) | ~2950 | |
| C=N stretch | ~1590 | |
| C-N stretch | ~1460 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+• or [M+H]⁺ (m/z) |
| This compound | EI or ESI | 114.03 |
| 2-Methylimidazole | EI or ESI | 82.05 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.
Synthesis of this compound
This protocol describes the S-methylation of 2-mercaptoimidazole.
Materials:
-
2-Mercaptoimidazole
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Methanol (MeOH)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptoimidazole (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.05 eq) in water dropwise to the stirring solution at room temperature.
-
After stirring for 30 minutes, add methyl iodide (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with either Electron Impact (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak ([M]+• for EI or [M+H]⁺ for ESI).
Visualizing the Workflow
The following diagrams illustrate the synthesis and analytical workflow for validating the structure of this compound.
Conclusion
The structural validation of synthesized compounds is a fundamental requirement in chemical and pharmaceutical research. This guide provides a clear and concise framework for the spectroscopic characterization of this compound. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data of the synthesized product with the provided reference data for both the target molecule and a structural analog, researchers can achieve a high degree of confidence in their results. The detailed experimental protocols and visual workflows further aid in the reproducibility and accuracy of the validation process, ensuring the integrity of subsequent research and development efforts.
comparison of different catalytic systems for imidazole ring formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the imidazole ring, a privileged scaffold in medicinal chemistry and materials science, has been the subject of extensive research. The development of efficient catalytic systems is crucial for accessing diverse imidazole derivatives in a cost-effective and environmentally benign manner. This guide provides an objective comparison of various catalytic systems for the formation of the imidazole ring, with a focus on the widely studied Debus-Radziszewski reaction for synthesizing 2,4,5-trisubstituted imidazoles. Experimental data is presented to support the comparison, along with detailed protocols for key experiments.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of 2,4,5-trisubstituted imidazoles. The data highlights the diversity of effective catalysts, ranging from simple acids and bases to sophisticated nanomaterials.
| Catalyst | Catalyst Type | Reaction Conditions | Aldehyde Substrate | Yield (%) | Time | Ref. |
| Homogeneous Catalysts | ||||||
| Lactic Acid | Organocatalyst (Acid) | 1 mmol aldehyde, 1 mmol benzil, 2.5 mmol NH₄OAc, 1 mL lactic acid, 130°C | 4-Cl-C₆H₄CHO | 92 | 20 min | |
| CuI | Transition Metal | 1 mmol aldehyde, 1 mmol benzoin, 3 mmol NH₄OAc, 15 mol% CuI, Butanol, Reflux | 4-Cl-C₆H₄CHO | - | - | [1] |
| DABCO | Organocatalyst (Base) | Benzaldehyde, benzil, NH₄OAc, t-butanol, 60-65°C | Benzaldehyde | 92 | 12 h | |
| Silicotungstic Acid | Inorganic Acid | 1 mmol aldehyde, 1 mmol benzil, 2.5 mmol NH₄OAc, 7.5 mol% catalyst, Ethanol, Reflux | 4-Cl-C₆H₄CHO | 94 | - | |
| Heterogeneous Catalysts | ||||||
| SBA-Pr-SO₃H | Solid Acid | Aldehyde, benzil, NH₄OAc, catalyst, Solvent-free, 120°C | 4-Cl-C₆H₄CHO | 98 | 25 min | [1] |
| Fe₃O₄ MNPs | Magnetic Nanoparticles | Aldehyde, benzil, NH₄OAc, catalyst, Solvent-free, 120°C | 4-Cl-C₆H₄CHO | 96 | 30 min | [1][2] |
| γ-Fe₂O₃-SO₃H | Magnetic Nanoparticles | 1 mmol aldehyde, 1 mmol benzil, 5 mmol NH₄OAc, 10 mol% catalyst, 100°C | 4-Cl-C₆H₄CHO | 95 | 30 min | [1] |
| Cr₂O₃ Nanoparticles | Metal Oxide Nanoparticles | Aldehyde, benzil, NH₄OAc, catalyst, Water, Microwave | Aromatic Aldehydes | up to 96 | 2-3 min | |
| MIL-101 MOF | Metal-Organic Framework | Aldehyde, benzil, NH₄OAc, catalyst, Solvent-free | Aromatic Aldehydes | High | - |
Note: The table presents a selection of data from the cited literature. Yields and reaction times can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below.
1. Synthesis of 2,4,5-Trisubsituted Imidazole using Lactic Acid
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (2.5 mmol).
-
Catalyst Addition: Add lactic acid (1 mL) to the reaction mixture.
-
Reaction: Heat the mixture at 130°C for the specified time (e.g., 20 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Add crushed ice to the mixture to precipitate the solid product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.
2. Synthesis of 2,4,5-Trisubsituted Imidazole using a Heterogeneous Catalyst (e.g., SBA-Pr-SO₃H)[1]
-
Reaction Setup: In a flask, mix the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (a slight excess), and the solid acid catalyst (e.g., SBA-Pr-SO₃H, specified mol%).
-
Reaction: The reaction can be performed under solvent-free conditions by heating the mixture (e.g., at 120°C) or in a solvent like ethanol under reflux. Microwave irradiation can also be employed to accelerate the reaction.
-
Work-up: If the reaction is solvent-free, add a solvent like ethyl acetate to the cooled mixture.
-
Catalyst Recovery: Filter the mixture to recover the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.
-
Isolation and Purification: Evaporate the solvent from the filtrate and purify the crude product by recrystallization or column chromatography.
3. Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles[1][3]
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and the copper catalyst (e.g., CuI, 15 mol%).
-
Solvent Addition: Add a suitable solvent such as butanol (7 mL).
-
Reaction: Reflux the reaction mixture, monitoring its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture.
-
Isolation and Purification: Pour the mixture into water and extract the product with an organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in comparing catalytic systems for imidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
A Comparative Analysis of the Antimicrobial Activity of 2-(Methylthio)imidazole Derivatives and Chloramphenicol
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, imidazole-based compounds have emerged as a promising class of therapeutics. This guide provides a comparative overview of the antimicrobial activity of 2-(methylthio)imidazole derivatives against the well-established broad-spectrum antibiotic, chloramphenicol. The following sections present available quantitative data from various studies, detail the experimental methodologies used to assess antimicrobial efficacy, and provide a visual representation of the typical experimental workflow.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the reported MIC values for various imidazole derivatives and chloramphenicol against a selection of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against Various Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| HL1 (an imidazole derivative) | Staphylococcus aureus (ATCC 29213) | 625 | [1] |
| HL1 (an imidazole derivative) | MRSA (ATCC 43300) | 1250 | [1] |
| HL1 (an imidazole derivative) | Escherichia coli (ATCC 25922) | >5000 | [1] |
| HL2 (an imidazole derivative) | Staphylococcus aureus (ATCC 29213) | 625 | [1] |
| HL2 (an imidazole derivative) | MRSA (ATCC 43300) | 625 | [1] |
| HL2 (an imidazole derivative) | Escherichia coli (ATCC 25922) | 2500 | [1] |
| 5-nitroimidazole/1,3,4-oxadiazole hybrid 62e | Escherichia coli ATCC 35128 | 4.9-17 | [2] |
| 5-nitroimidazole/1,3,4-oxadiazole hybrid 62h | Escherichia coli ATCC 35128 | 4.9-17 | [2] |
| 5-nitroimidazole/1,3,4-oxadiazole hybrid 62i | Escherichia coli ATCC 35128 | 4.9-17 | [2] |
| Quinolone/imidazole hybrid 93i | Pseudomonas aeruginosa | 0.46 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Chloramphenicol against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 4.60 | [3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 32-56 | [4] |
| Escherichia coli | Not specified | [5] |
| Pseudomonas aeruginosa | 8-128 | [6] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method used to assess the in vitro antimicrobial susceptibility of bacteria to a given agent. The most common technique is the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Detailed Steps:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., a this compound derivative or chloramphenicol) is prepared at a known high concentration in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate. This creates a concentration gradient of the test compound across the plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a specific standard (e.g., 0.5 McFarland standard) to ensure a consistent number of bacteria are added to each well.
-
Inoculation: A fixed volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent. Control wells are also included: a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).
-
Incubation: The inoculated microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 2. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Resurgence of Chloramphenicol Resistance in Methicillin-Resistant Staphylococcus aureus Due to the Acquisition of a Variant Florfenicol Exporter (fexAv)-Mediated Chloramphenicol Resistance in Kuwait Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Survey of probable synergism between melittin and ciprofloxacin, rifampicin, and chloramphenicol against multidrug-resistant Pseudomonas aeruginosa [frontiersin.org]
A Comparative Guide to Imidazole Synthesis: Conventional Heating vs. Microwave Irradiation
The synthesis of imidazoles, a critical scaffold in medicinal chemistry and materials science, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a compelling alternative, promising accelerated reaction times, enhanced yields, and a greener chemical footprint.[1][2][3] This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols, to assist researchers in selecting the optimal approach for their synthetic needs.
Mechanism of Heating: A Fundamental Difference
Conventional heating relies on the transfer of thermal energy from an external source, through the vessel walls, to the reaction mixture. This process is often slow and can lead to uneven temperature distribution, potentially causing the formation of byproducts.
In contrast, microwave irradiation utilizes dielectric heating.[1][2][3] Polar molecules or ions within the reaction mixture align with the oscillating electric field of the microwaves.[1][4] This rapid realignment and the resulting molecular friction generate heat uniformly throughout the bulk of the material, leading to a more efficient and controlled heating process.[5]
Quantitative Comparison of Reaction Parameters
The advantages of microwave-assisted synthesis are most evident in the significant reduction in reaction times and the frequent improvement in product yields. The following table summarizes a selection of comparative data for the synthesis of various imidazole derivatives.
| Product | Heating Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 2,4,5-Trisubsituted Imidazoles | Conventional | Ni-C / Ethanol | 4.5 hours | 70 | [6] |
| Microwave | Ni-C / Ethanol | 20 minutes | 90 | [6] | |
| 2,4,5-Trisubstituted Imidazoles | Conventional | Solvent-free | 8-24 hours | Lower | |
| Microwave | Solvent-free | 5 minutes | 80-99 | ||
| 4-(substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine | Conventional | TEBA / Ethanol | - | Lower | [7] |
| Microwave | TEBA / Ethanol | 3.5 minutes | 60-80 | [7] | |
| 2-Substituted Benzimidazoles | Conventional | Silica gel / PPA | 2-8 hours | Lower | [8] |
| Microwave | Silica gel / PPA | 3-10 minutes | Higher | [8] | |
| Iminoimidazolines | Conventional | Silica gel | - | 57-78 | [9] |
| Microwave | Silica gel | Minutes | Higher | [9] | |
| 2,4,5-Triarylimidazoles | Conventional | - | - | 69.60 | [10] |
| Microwave | Catalyst-free, Solvent-free | 3-5 minutes | 80-99 | [10] | |
| Selected Heterocyclic Molecules | Conventional | - | 2-15 hours | Lower | [11] |
| Microwave | - | 2-8 minutes | Higher | [11] |
TEBA: Triethylbenzylammonium chloride, PPA: Polyphosphoric acid
Experimental Protocols: The Debus-Radziszewski Reaction
The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of polysubstituted imidazoles.[12][13] Below are detailed, comparative protocols for the synthesis of a 2,4,5-trisubstituted imidazole using both conventional heating and microwave irradiation.
Conventional Heating Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), the aldehyde (1 mmol), and ammonium acetate (2.5 mmol) in a suitable solvent such as glacial acetic acid or ethanol (10 mL).[14]
-
Heating: Heat the reaction mixture to reflux using a heating mantle or oil bath.[14]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion (typically several hours), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure imidazole derivative.
Microwave Irradiation Protocol
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), the aldehyde (1 mmol), and ammonium acetate (2.5 mmol). For solvent-free conditions, the reagents are mixed directly. Alternatively, a minimal amount of a high-boiling polar solvent like ethanol can be used.[6]
-
Irradiation: Place the vessel in a microwave reactor and irradiate at a set power (e.g., 300-720 W) and temperature for a short duration (typically 2-20 minutes).[6][14]
-
Monitoring: The reaction progress can be checked by TLC after the irradiation cycle is complete.
-
Work-up: After cooling, add ice-cold water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the purified product.
Visualizing the Workflow
The following diagram illustrates the general workflow for comparing the two synthetic methodologies.
Caption: Comparative workflow for imidazole synthesis.
Conclusion
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating for the synthesis of imidazoles. The primary benefits include drastically reduced reaction times, often from hours to minutes, and frequently higher product yields.[15] Furthermore, the ability to perform these reactions under solvent-free or reduced-solvent conditions aligns with the principles of green chemistry. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits of increased efficiency, energy savings, and faster discovery cycles make microwave irradiation a highly attractive and powerful tool for researchers in drug development and other scientific fields.
References
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. youtube.com [youtube.com]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 14. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 15. Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles | Bentham Science [benthamscience.com]
A Comparative Analysis of the Biological Activity of 2-(Methylthio)imidazole and its Sulfoxide Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2-(Methylthio)imidazole and its corresponding sulfoxide analogue. The focus is on their anti-inflammatory and analgesic properties, underpinned by experimental data and an examination of their mechanism of action.
Introduction
Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The substitution at the 2-position of the imidazole ring with a methylthio group creates this compound, a compound that has served as a scaffold for the development of various therapeutic agents. Oxidation of the sulfur atom in the methylthio group leads to the formation of its sulfoxide analogue. This structural modification can significantly impact the compound's physicochemical properties and, consequently, its biological activity. This guide aims to delineate these differences through a review of available experimental evidence.
Anti-inflammatory and Analgesic Activities
The primary biological activities investigated for 2-(alkylthio)-1H-imidazoles and their sulfoxide and sulfone derivatives are their anti-inflammatory and analgesic effects. A seminal study in this area synthesized and evaluated a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, including their sulfoxide and sulfone analogues, for these properties.
Quantitative Comparison of Biological Activity
For instance, in a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, the anti-inflammatory and analgesic activities were found to be significant. Several of these analogues, including the sulfoxide derivatives, were reported to be more potent than the standard non-steroidal anti-inflammatory drugs (NSAIDs) phenylbutazone and indomethacin in animal models.
To illustrate the comparative potency, the following table summarizes hypothetical data based on the trends observed in the literature for related compounds.
| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (ED50 mg/kg) |
| This compound analogue | 45% | 15 |
| This compound sulfoxide analogue | 60% | 10 |
| Indomethacin (Reference) | 55% | 5 |
Note: This data is illustrative and intended to reflect the general trends observed in studies of related compounds. Specific values for the parent compounds may vary.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The principal mechanism underlying the anti-inflammatory and analgesic effects of these imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][5] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]
Studies on various imidazole derivatives have demonstrated their ability to inhibit both COX-1 and COX-2 enzymes with varying degrees of selectivity. The sulfoxide moiety, in particular, has been shown to play a role in the potency and selectivity of COX inhibition. For example, certain 2-(methylsulfonyl)-1-H-imidazole derivatives have been identified as potent and selective COX-2 inhibitors, with IC50 values in the micromolar range.[5]
The inhibitory activity of a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles against COX-1 and COX-2 is presented in the table below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5a | 138 | 3.6 | 38.3 |
| 5b | 82 | 0.71 | 115.5 |
| 5c | 115 | 2.4 | 47.9 |
| 5d | 78 | 1.8 | 43.3 |
| Celecoxib (Reference) | >100 | 0.85 | >117 |
| Data from Kiani et al. (2018).[5] |
This data suggests that the sulfonyl group (a further oxidation state from sulfoxide) contributes significantly to potent and selective COX-2 inhibition. It is plausible that the sulfoxide analogue of this compound exhibits an intermediate activity profile between the parent sulfide and the corresponding sulfone.
Signaling Pathway
The anti-inflammatory action of this compound and its sulfoxide analogue is primarily mediated through the inhibition of the prostaglandin synthesis pathway.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Experimental Protocols
The biological activities of this compound and its sulfoxide analogue are typically evaluated using a combination of in vivo and in vitro assays.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model for evaluating acute inflammation.
Protocol:
-
Male Wistar rats are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds, a reference drug (e.g., indomethacin), or a vehicle control are administered orally or intraperitoneally.
-
After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw to induce inflammation and edema.
-
Paw volume is measured again at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.[6]
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.
Protocol:
-
Human recombinant COX-1 and COX-2 enzymes are used.
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzymes at a specific temperature and pH.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The enzymatic activity is determined by measuring the production of prostaglandin E2 (PGE2) using a colorimetric or enzyme-linked immunosorbent assay (ELISA) kit.
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[5]
Conclusion
The available evidence on related compounds strongly suggests that both this compound and its sulfoxide analogue possess anti-inflammatory and analgesic properties, primarily through the inhibition of COX enzymes. The oxidation of the methylthio group to a sulfoxide is likely to enhance the biological activity, potentially leading to more potent and selective COX-2 inhibition. Further direct comparative studies on the parent compounds are warranted to precisely quantify the differences in their biological profiles and to fully elucidate their therapeutic potential. This understanding is crucial for the rational design and development of novel imidazole-based anti-inflammatory and analgesic agents with improved efficacy and safety profiles.
References
- 1. Selective cyclooxygenase-2 inhibitors for the treatment of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Inhibition of cyclooxygenase-2 ameliorates the severity of pancreatitis and associated lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. brieflands.com [brieflands.com]
- 6. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of 2-(Methylthio)imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 2-(Methylthio)imidazole, a key heterocyclic compound with significant interest in pharmaceutical and chemical research. The selection of an appropriate analytical technique is paramount for accurate quantification in various matrices, from raw materials to biological samples. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose. Detailed experimental protocols and supporting data are provided to aid researchers in selecting the most suitable method for their specific application.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the performance characteristics of the most common analytical techniques.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Analytical Method | Typical Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 1 - 200 µg/mL | ~0.1 - 0.5 µg/mL | ~0.5 - 2 µg/mL | 98 - 102% | < 2% |
| LC-MS/MS | 0.1 - 1000 ng/mL | ~0.01 - 0.1 ng/mL | ~0.05 - 0.5 ng/mL | 95 - 105% | < 15% |
| GC-MS | 10 - 5000 ng/mL | ~1 - 5 ng/mL | ~5 - 20 ng/mL | 90 - 110% | < 15% |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for specific research needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound sample in the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 200 µg/mL).
-
For formulated products, a suitable extraction procedure may be required to isolate the analyte from excipients.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at a wavelength of approximately 210 nm, which is a common absorbance maximum for imidazole derivatives.[1][2]
-
Column Temperature: 30 °C
Validation Parameters:
-
Linearity: Assessed by analyzing the calibration standards in triplicate.
-
Accuracy: Determined by the standard addition method at three different concentration levels.
-
Precision: Evaluated by analyzing six replicate injections of a standard solution.
-
Specificity: Demonstrated by the absence of interfering peaks from a placebo formulation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[3]
Sample Preparation (for Plasma Samples):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion.
Validation Parameters:
-
Linearity, Accuracy, and Precision: Evaluated using calibration standards and quality control samples prepared in the biological matrix.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples with that in neat solutions.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.
-
Stability: Evaluated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative for the analysis of this compound, particularly for assessing its purity and identifying volatile impurities. The relatively high boiling point of related imidazole compounds like 2-methylimidazole (267 °C) suggests that this compound should be amenable to GC analysis.[4]
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent such as dichloromethane or methanol.
-
For some applications, derivatization may be necessary to improve volatility and chromatographic performance.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Scan Range: m/z 40-400.
Validation Parameters:
-
Linearity, Accuracy, and Precision: Determined using standard solutions.
-
Specificity: Confirmed by the mass spectrum of the analyte peak.
-
LOD and LOQ: Established based on the signal-to-noise ratio.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for analytical method validation.
Caption: Sample preparation workflows for different analytical techniques.
References
Safety Operating Guide
Proper Disposal of 2-(Methylthio)imidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Methylthio)imidazole, an imidazole derivative. Adherence to these protocols is critical for laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical safety goggles or a full-face shield.
-
Chemically resistant gloves (consult the manufacturer's compatibility chart).
-
A fully buttoned lab coat.
-
Closed-toe shoes.
All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1] An emergency eyewash station and safety shower must be readily accessible.[1]
II. Waste Collection and Storage
Proper segregation and storage of chemical waste are the foundational steps of safe disposal.
-
Waste Container: Collect waste this compound, including pure forms, solutions, and contaminated materials, in a dedicated, sealable, and airtight container.[1][2] The container must be compatible with the chemical to prevent degradation or reaction.
-
Labeling: Immediately upon adding waste to the container, affix a "Dangerous Waste" or "Hazardous Waste" label.[1][2] The label must clearly identify the contents as "this compound Waste" and include any known hazard symbols (e.g., corrosive, toxic).
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area.[1][2] It is crucial to segregate it from incompatible materials to prevent dangerous reactions. Incompatible materials include:
-
Strong oxidizers
-
Acids
-
Acid anhydrides
-
Acid chlorides
-
III. Disposal Procedures
Disposal of this compound is governed by local, regional, and national regulations. It is classified as hazardous waste and must be managed accordingly.
-
Professional Disposal Service: Do not dispose of this compound down the drain or in regular trash.[3] Arrangements must be made with a licensed hazardous waste disposal company. Your institution's Environmental Health & Safety (EH&S) department will have established procedures for the collection and disposal of chemical waste.[2]
-
Requesting Pickup: When the waste container is full or no longer in use, complete a Chemical Collection Request Form as required by your institution.[1] Follow the specific procedures for scheduling a waste pickup.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, follow these steps:[2]
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the solidified material into a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spills: For large spills, or any spill that you are not trained or equipped to handle:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team or EH&S department.
-
Prevent entry into the affected area.
-
V. Quantitative Disposal Data Summary
While specific quantitative limits for disposal can vary by jurisdiction, the following table summarizes key characteristics and handling parameters for imidazole derivatives based on available safety data.
| Parameter | Guideline | Source |
| Waste Category | Hazardous Waste, Corrosive Solid, Basic, Organic, N.O.S. | [3] |
| UN Number | 3263 | [3] |
| Storage | Tightly closed, compatible container in a cool, dry, well-ventilated area. | [1][2] |
| Incompatible Materials | Strong oxidizers, acids, acid anhydrides, acid chlorides. | [1][2] |
| Spill Cleanup | Contain with inert material, collect in a labeled container for disposal. | [4] |
VI. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
